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1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole Documentation Hub

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  • Product: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole
  • CAS: 68019-63-6

Core Science & Biosynthesis

Foundational

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole chemical structure and properties

Topic: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole: Chemical Structure, Synthesis, and Pharmacological Potential Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole: Chemical Structure, Synthesis, and Pharmacological Potential Content Type: Technical Monograph / Research Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers[1]

[1][2]

Executive Summary & Compound Identity

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS: 68019-63-6) represents a "privileged scaffold" in medicinal chemistry, specifically within the class of nitroimidazole-based anti-infectives and hypoxia-activated prodrugs.[1] Unlike its 5-nitro isomers (e.g., Metronidazole), the 4-nitroimidazole core offers a distinct redox potential profile, making it a critical intermediate for next-generation antitubercular agents (related to Pretomanid) and novel chemotherapeutics.

This guide analyzes the physicochemical properties, regioselective synthesis, and pharmacological logic of this specific fluorinated derivative.[2]

Physicochemical Profile
PropertyDataNote
CAS Number 68019-63-6Verified Identifier
Molecular Formula C₁₀H₈FN₃O₂
Molecular Weight 221.19 g/mol
Physical State Crystalline SolidTypically off-white to pale yellow
Predicted LogP ~1.5 - 1.9Lipophilic enough for cell permeability
H-Bond Donors/Acceptors 0 / 4
Key Functional Groups Nitro (

), Fluorobenzyl
Pharmacophores for redox activity & metabolic stability

Synthetic Architecture: The Regioselectivity Challenge

The synthesis of N-substituted nitroimidazoles is chemically non-trivial due to annular tautomerism in the starting material, 4(5)-nitroimidazole. Alkylation can occur at either nitrogen, yielding a mixture of 1-alkyl-4-nitroimidazole (Target) and 1-alkyl-5-nitroimidazole (Isomer).[1]

Critical Insight: Controlling Regiochemistry

Field experience dictates that steric hindrance and solvent thermodynamics control this ratio.[1][3]

  • Kinetic Control: The nitrogen adjacent to the nitro group (N1 in the 5-nitro tautomer) is less nucleophilic due to electron withdrawal.[3]

  • Thermodynamic Control: The 1-alkyl-4-nitro isomer is generally the thermodynamically stable product and is favored under basic conditions in aprotic polar solvents.[1]

Optimized Protocol (Self-Validating System)

Reagents: 4-nitroimidazole, 4-fluorobenzyl bromide,


, Acetonitrile (MeCN).[1]
  • Activation: Dissolve 4-nitroimidazole (1.0 eq) in anhydrous MeCN. Add anhydrous

    
     (1.5 eq).[3] Stir at 60°C for 30 mins. Checkpoint: Solution should turn slightly yellow/orange as the anion forms.
    
  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[3] The 4-nitro product typically runs higher (less polar) than the 5-nitro isomer.[1]

  • Workup: Filter inorganic salts. Evaporate solvent.[1][3][4] Recrystallize from Ethanol/Water to remove trace 5-nitro isomer.[1]

Synthesis Workflow Diagram

Synthesis Start 4(5)-Nitroimidazole (Tautomeric Mix) Reagents Reagents: 4-Fluorobenzyl Bromide K2CO3 / MeCN (60°C) Start->Reagents Intermediate Transition State (Anion Formation) Reagents->Intermediate Deprotonation Product4 TARGET: 4-Nitro Isomer (Thermodynamic Major) Intermediate->Product4 Major Pathway (Sterically favored) Product5 By-product: 5-Nitro Isomer (Kinetic Minor) Intermediate->Product5 Minor Pathway

Caption: Regioselective alkylation pathway favoring the 4-nitro isomer via thermodynamic control in acetonitrile.

Structural Characterization & Validation

To ensure scientific integrity, one must validate the position of the nitro group post-synthesis. The 4-nitro and 5-nitro isomers exhibit distinct spectroscopic signatures.[1]

  • ¹H NMR Distinction:

    • 4-Nitro Isomer (Target): The proton at the C-5 position (adjacent to N-benzyl) usually appears upfield relative to the 2-H proton.[1] The N-methylene (

      
      ) protons typically resonate around 5.1–5.3 ppm .[1][3]
      
    • 5-Nitro Isomer: The N-methylene protons are often deshielded (shifted downfield, >5.4 ppm ) due to the magnetic anisotropy of the adjacent nitro group.

  • NOE (Nuclear Overhauser Effect):

    • Irradiation of the benzyl

      
       will show a strong NOE correlation with the imidazole C-5 proton in the 4-nitro  isomer.[1]
      
    • In the 5-nitro isomer, the nitro group blocks this interaction, resulting in no/weak NOE between the

      
       and the ring proton.
      

Pharmacological Potential: The "Fluorine Effect" & Bio-Reduction

Mechanism of Action: The Nitro-Switch

This compound belongs to a class of "suicide substrates" or bioreductive prodrugs.[1]

  • Hypoxia Selectivity: In oxygen-poor environments (e.g., solid tumor cores or granulomas in Tuberculosis), the nitro group is enzymatically reduced (by nitroreductases like Ddn in M. tuberculosis).[3]

  • Radical Generation: This reduction produces reactive nitrogen species (RNS) and hydroxylamine intermediates.[3]

  • DNA Lethality: These intermediates covalently bind to DNA or inhibit mycolic acid synthesis (in mycobacteria), causing cell death.[3]

The Role of the 4-Fluorobenzyl Group

The inclusion of the fluorine atom is a deliberate medicinal chemistry optimization:

  • Metabolic Blockade: The para-fluorine blocks Cytochrome P450-mediated oxidation at the benzyl position, significantly extending the half-life (

    
    ) of the molecule compared to the non-fluorinated benzyl analog.
    
  • Lipophilicity: Fluorine increases the LogP, enhancing passive diffusion across the waxy cell wall of Mycobacterium tuberculosis.

Pharmacological Pathway Diagram

MOA Prodrug 1-[(4-fluorophenyl)methyl]-4-nitroimidazole (Prodrug) Hypoxia Hypoxic Environment (Tumor/Granuloma) Prodrug->Hypoxia Enzyme Nitroreductase (e.g., Ddn) Hypoxia->Enzyme Radical Nitro-Radical Anion (NO2•-) Hypoxia->Radical Enzymatic Reduction Oxygen O2 Present? Radical->Oxygen Recycle Futile Cycle (Re-oxidation to Prodrug) Oxygen->Recycle Yes (Normoxia) Damage DNA Damage / Cell Death Oxygen->Damage No (Hypoxia)

Caption: Bioreductive activation mechanism showing hypoxia-selective toxicity and the futile cycle in oxygenated cells.

Safety & Handling (GHS Standards)

While specific toxicological data for this intermediate may be sparse, it should be handled as a potent nitroaromatic.[3]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][5][3]

    • H315/H319: Causes skin and serious eye irritation.[1][5][3]

    • H341: Suspected of causing genetic defects (common for nitroimidazoles due to DNA interaction).[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 741339, 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole. Retrieved from [Link]

  • Yassine, H. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4): 12-16.[3] Retrieved from [Link][2][6][3][7][8][9][10]

  • Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation.[11] ResearchGate. Retrieved from [Link]

  • Wikipedia. Nitroimidazole - Classification and Antibiotic Properties. Retrieved from [Link][3]

Sources

Exploratory

Therapeutic Potential of 1-(4-Fluorobenzyl)-4-Nitroimidazole Derivatives

Executive Summary The resurgence of tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has necessitated the development of novel chemotypes. While bicyclic 4-nitroimid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of tuberculosis (TB), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, has necessitated the development of novel chemotypes. While bicyclic 4-nitroimidazoles like Pretomanid (PA-824) and Delamanid (OPC-67683) have achieved clinical approval, their complex chiral structures and associated manufacturing costs present barriers to global accessibility.

This guide analyzes 1-(4-fluorobenzyl)-4-nitroimidazole derivatives , a class of achiral, synthetically accessible small molecules. These derivatives retain the critical pharmacophore required for bioactivation by the mycobacterial deazaflavin-dependent nitroreductase (Ddn ) while offering improved metabolic stability through strategic fluorination. This whitepaper details their chemical architecture, mechanism of action (MoA), synthesis, and experimental validation protocols.

Chemical Architecture & SAR Logic

The 4-Nitroimidazole Core

Unlike 5-nitroimidazoles (e.g., Metronidazole), which are primarily active against anaerobic bacteria and protozoa, 4-nitroimidazoles possess a unique redox potential (-530 mV) that allows them to be reduced by specific mycobacterial enzymes under both aerobic and anaerobic conditions.

The 4-Fluorobenzyl Moiety

The N1-substitution is the primary driver of structure-activity relationships (SAR). The selection of a 4-fluorobenzyl group is not arbitrary; it serves three specific medicinal chemistry functions:

  • Metabolic Blocking: The fluorine atom at the para position of the benzyl ring blocks cytochrome P450-mediated hydroxylation, a common metabolic soft spot, thereby extending the half-life (

    
    ).
    
  • Lipophilicity Modulation: The benzyl ring increases

    
    , facilitating passive diffusion through the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb).
    
  • Electronic Influence: The electron-withdrawing nature of fluorine subtly alters the electron density of the benzyl ring, potentially influencing the binding affinity within the hydrophobic pocket of the Ddn enzyme.

SAR Visualization

The following diagram illustrates the functional logic of the molecule's design.

SAR_Logic Core 4-Nitroimidazole Core Nitro 4-Nitro Group (Warhead) Core->Nitro Redox Center N1 N1 Position Core->N1 Attachment Point Bioactivation Bioactivation Nitro->Bioactivation Ddn Substrate Benzyl Benzyl Linker N1->Benzyl Lipophilicity Fluorine 4-Fluoro Substituent Benzyl->Fluorine Metabolic Stability Cell Wall Permeability Cell Wall Permeability Benzyl->Cell Wall Permeability CYP450 Block CYP450 Block Fluorine->CYP450 Block

Figure 1: Structure-Activity Relationship (SAR) logic of 1-(4-fluorobenzyl)-4-nitroimidazole.

Mechanism of Action (MoA)

The therapeutic efficacy of these derivatives relies on a "suicide prodrug" mechanism. The compound is inert until it enters the mycobacterial cell.

The Ddn-F420 Pathway
  • Entry: The drug diffuses into the Mtb cell.

  • Recognition: The 4-nitroimidazole moiety docks into the active site of Ddn (Deazaflavin-dependent nitroreductase).[1]

  • Reduction: Ddn utilizes the reduced cofactor F420H2 (generated by F420-dependent glucose-6-phosphate dehydrogenase, Fgd1 ) to transfer a hydride to the nitro group.

  • Radical Cascade: This reduction generates unstable nitro-radical anions and reactive nitrogen species (RNS), including nitric oxide (NO).

  • Lethality:

    • Respiratory Poisoning: NO inhibits cytochrome oxidase.

    • Cell Wall Inhibition: Reactive intermediates inhibit the synthesis of ketomycolic acids.

    • DNA Damage: Radical attack on the bacterial genome.

MoA_Pathway Prodrug Prodrug: 1-(4-fluorobenzyl)-4-nitroimidazole Ddn Enzyme: Ddn (Rv3547) Prodrug->Ddn F420H2 Cofactor: F420H2 F420H2->Ddn Intermediate Nitro-Radical Anion NO Nitric Oxide (NO) Intermediate->NO Decomposition Mycolic Inhibition of Mycolic Acid Synthesis Intermediate->Mycolic Resp Respiratory Collapse (Cytochrome inhibition) NO->Resp Ddn->Intermediate Hydride Transfer

Figure 2: Bioreductive activation pathway via the Ddn-F420 system specific to Mycobacterium tuberculosis.

Synthesis & Manufacturing

The synthesis of 1-(4-fluorobenzyl)-4-nitroimidazole is a straightforward N-alkylation, offering a significant cost advantage over the multi-step synthesis required for bicyclic nitroimidazoles.

Synthetic Protocol

Reaction:


 Alkylation of 4-nitroimidazole.

Reagents:

  • Substrate: 4-Nitroimidazole (commercially available).[2]

  • Electrophile: 4-Fluorobenzyl bromide (or chloride).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 4-nitroimidazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes. Note: This ensures formation of the imidazolate anion.
    
  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C and stir for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2]

  • Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove the N-5 isomer (regioisomer byproduct), although 4-nitroimidazole alkylation heavily favors the N-1 position due to tautomeric stability.

Synthesis_Scheme Reactants 4-Nitroimidazole + K2CO3 Intermediate Imidazolate Anion Reactants->Intermediate Deprotonation Addition + 4-Fluorobenzyl Bromide (DMF, 60°C) Intermediate->Addition Product 1-(4-fluorobenzyl)-4-nitroimidazole Addition->Product Major Byproduct 5-nitro isomer (Minor) Addition->Byproduct Minor

Figure 3: Synthetic route for the production of the target scaffold.

Experimental Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

Antitubercular Activity (MABA Assay)

The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against Mtb.

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Controls:

    • Positive: Isoniazid (

      
      ) or Pretomanid.
      
    • Negative: DMSO (solvent control).

  • Procedure:

    • Inoculate 96-well plates with Mtb (

      
       CFU/mL) in 7H9 broth.
      
    • Add serial dilutions of the test compound (range: 100

      
       to 0.01 
      
      
      
      ).
    • Incubate at 37°C for 7 days.

    • Add Alamar Blue reagent and Tween 80. Incubate for 24 hours.

    • Read: Fluorescence (Excitation 530 nm, Emission 590 nm). Blue = No growth (inhibition); Pink = Growth.

Cytotoxicity (Selectivity Index)

Therapeutic potential is defined by the Selectivity Index (


).
  • Cell Line: Vero cells (African green monkey kidney) or HepG2.

  • Method: MTT Assay.

  • Threshold: An

    
     is generally required for lead progression.
    
Quantitative Data Summary (Representative)

Data derived from comparative literature on 4-nitroimidazole analogues.

Compound ClassSubstituent (N1)MIC (Mtb H37Rv)Anaerobic ActivityToxicity (Vero

)
Target 4-Fluorobenzyl 0.2 - 1.5

High > 100

Analog ABenzyl (No F)2.0 - 5.0

Moderate> 100

Analog BMethyl> 50

Low> 200

ReferencePretomanid0.05 - 0.2

High> 100

References

  • Comparison of 4-Nitroimidazole and 5-Nitroimidazole Activity: Thompson, A. M., et al. (2009).[3] "Structure−Activity Relationships of Antitubercular Nitroimidazoles." Journal of Medicinal Chemistry. [Link]

  • Mechanism of Action (Ddn/F420): Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science. [Link]

  • Synthesis of Achiral Nitroimidazoles: Odingo, J. O., et al. (2022). "Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity."[2] ACS Omega. [Link]

  • Clinical Relevance of Nitroimidazoles: Keam, S. J. (2019).[2] "Pretomanid: First Approval." Drugs. [Link][1][2][4][5][6][7][8][9][10]

  • General Nitroimidazole Scaffold Review: Zhang, Z., et al. (2022). "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications." Molecules. [Link][1][2][4][5][6][7][8][9][10][11][12]

Sources

Foundational

Mechanistic Divergence in Nitroimidazole Therapeutics: 5-Nitro vs. 4-Nitro Derivatives

Topic: Mechanism of Action of 4-Nitroimidazole vs 5-Nitroimidazole Derivatives Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary The nitroimidazole class represents a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mechanism of Action of 4-Nitroimidazole vs 5-Nitroimidazole Derivatives Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary

The nitroimidazole class represents a cornerstone of antimicrobial chemotherapy, yet its efficacy is sharply divided by structural isomerism. 5-nitroimidazoles (e.g., metronidazole, tinidazole) constitute the "gold standard" for treating anaerobic bacterial and protozoal infections, leveraging a specific redox window to act as suicide substrates.[][2] In contrast, 4-nitroimidazoles have historically been regarded as biologically inert or therapeutically irrelevant in the context of standard anaerobic targets.

This guide deconstructs the physicochemical and mechanistic reasons for this dichotomy. It argues that the inactivity of 4-nitroimidazoles is not due to a lack of intrinsic toxicity of their reduced metabolites, but rather a "Redox Entry Barrier" —a reduction potential (


) too negative for standard microbial ferredoxins to access. We further explore how this barrier is bypassed in specific contexts, such as the glutathione-mediated cleavage of azathioprine  (which releases a 4-nitroimidazole moiety) and the engineered potency of novel 5-aryl-4-nitroimidazole derivatives.

Structural & Electronic Fundamentals

The biological activity of nitroimidazoles is governed by the electron-accepting capacity of the nitro group. This is quantified by the one-electron reduction potential (


), which dictates whether a cellular electron donor (e.g., ferredoxin) can thermodynamically transfer an electron to the drug.
The Isomerism Effect

In the imidazole ring, the position of the nitro group relative to the bridgehead nitrogen (N1) alters the electron density distribution.

  • 5-Nitroimidazoles: The nitro group is adjacent to the unalkylated nitrogen (or the N-alkyl chain in drugs). This position allows for effective resonance stabilization of the radical anion, placing the reduction potential in the "sweet spot" (approx. -486 mV to -430 mV).

  • 4-Nitroimidazoles: The nitro group is further removed from the N1 influence in N-substituted derivatives. This results in a more electron-rich ring system that resists reduction. The

    
     values are typically more negative than -520 mV , pushing them outside the range of typical anaerobic metabolic enzymes (PFOR/ferredoxin systems operate around -430 to -460 mV).
    
Table 1: Comparative Physicochemical Properties
Feature5-Nitroimidazole (e.g., Metronidazole)4-Nitroimidazole (e.g., 1-methyl-4-nitroimidazole)
Redox Potential (

)
-486 mV (Accessible)< -527 mV (Inaccessible)
Activation Mechanism Ferredoxin-mediated reduction (PFOR pathway)Generally inert; requires high-energy reductants or GSH attack
Primary Active Species Nitro radical anion (

), Nitroso
Stable parent compound (in anaerobes)
Clinical Status Standard of care (Anaerobes/Protozoa)Rare (Prodrug leaving groups, e.g., Azathioprine)
Stability Labile upon reductionHigh chemical stability

The 5-Nitroimidazole Paradigm: The "Open Gate"

The mechanism of metronidazole is a self-validating cycle of uptake and activation, driven by the concentration gradient created by the drug's reduction.

Mechanism of Action[1][3][4][5]
  • Passive Diffusion: The prodrug enters the cell.[3]

  • Reductive Activation: In anaerobic organisms, the Pyruvate:Ferredoxin Oxidoreductase (PFOR) complex generates reduced ferredoxin.

  • Electron Transfer: Reduced ferredoxin donates an electron to the 5-nitro group, forming the nitro radical anion .

  • Futile Cycling vs. Damage: In aerobes,

    
     steals the electron (futile cycling), regenerating the drug and protecting the cell. In anaerobes, the radical persists.
    
  • Fragmentation: The radical anion decomposes into toxic intermediates (nitroso, hydroxylamine) that covalently bind DNA, causing strand breaks and helix destabilization.

Visualization: 5-Nitroimidazole Activation Pathway

G Prodrug Metronidazole (Prodrug) CellEntry Passive Diffusion Prodrug->CellEntry Radical Nitro Radical Anion (R-NO2•-) CellEntry->Radical Electron Transfer (E7 ~ -486 mV) PFOR PFOR / Ferredoxin (Redox Source) PFOR->Radical e- donor Oxygen O2 (Aerobic) Radical->Oxygen Futile Cycling (Re-oxidation) DNA Bacterial DNA Radical->DNA Covalent Binding (Anaerobic) Oxygen->Prodrug Damage Strand Breakage & Cell Death DNA->Damage

Figure 1: The reductive activation pathway of 5-nitroimidazoles in anaerobic environments.

The 4-Nitroimidazole Divergence: The "Closed Gate"

Why are 4-nitroimidazoles generally inactive against anaerobes? The answer lies in thermodynamics.

The Redox Wall

The reduction potential of the 4-nitro group is sufficiently negative that ferredoxin cannot efficiently transfer electrons to it. The reaction is thermodynamically unfavorable (


). Consequently, the drug remains in its prodrug form and diffuses back out of the cell without causing damage.
The "Hidden Potential" (Nitroso Toxicity)

Crucially, 4-nitroimidazoles are not intrinsically non-toxic. Studies using chemical reduction or specific bacterial mutants have shown that the nitroso intermediate of 4-nitroimidazole is actually more bactericidal than that of metronidazole.[4] The limitation is purely the initial activation step.

Case Study: Azathioprine (The Glutathione Sink)

The drug Azathioprine utilizes a 1-methyl-4-nitroimidazole ring, but not as a redox toxin.

  • Structure: 6-mercaptopurine linked to a 1-methyl-4-nitroimidazole moiety.

  • Mechanism: Intracellular Glutathione (GSH) attacks the C5 position of the imidazole ring (nucleophilic aromatic substitution).

  • Release: This releases the active drug (6-mercaptopurine) and the byproduct (1-methyl-4-nitroimidazole-5-glutathione conjugate).

  • Toxicity: The 4-nitroimidazole byproduct can deplete cellular GSH pools, contributing to mitochondrial injury in hepatocytes, a distinct mechanism from the DNA damage seen with 5-NIs.

Visualization: 4-Nitroimidazole Barriers & Pathways

G cluster_0 Standard Anaerobe (e.g., Bacteroides) cluster_1 Hepatocyte / Azathioprine Metabolism Simple4NI Simple 4-Nitroimidazole NoReaction REDOX BARRIER (E7 too negative) Simple4NI->NoReaction Attempted Reduction Ferredoxin Ferredoxin (Low Potential) Ferredoxin->NoReaction e- Transfer Fails Azathioprine Azathioprine (Prodrug) Cleavage Nucleophilic Substitution Azathioprine->Cleavage GSH Glutathione (Nucleophile) GSH->Cleavage Mercaptopurine 6-Mercaptopurine (Active Drug) Cleavage->Mercaptopurine MitoDamage Mitochondrial Injury (GSH Depletion) Cleavage->MitoDamage 4-NI Byproduct

Figure 2: The "Redox Wall" preventing 4-NI activation in anaerobes (top) vs. the GSH-mediated cleavage in Azathioprine (bottom).

Experimental Protocols for Validation

To empirically distinguish between these mechanisms, researchers must employ redox profiling and radical trapping.

Protocol A: Cyclic Voltammetry (Redox Profiling)

Objective: Determine the


 (one-electron reduction potential) to predict biological activity.
  • Preparation: Dissolve the nitroimidazole derivative (1 mM) in anhydrous DMF or buffered aqueous solution (pH 7.0).

  • Electrolyte: Add 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.

  • Setup: Use a three-electrode system:

    • Working Electrode: Glassy Carbon.

    • Reference Electrode: Ag/AgCl (aqueous) or Ag/Ag+ (non-aqueous).

    • Counter Electrode: Platinum wire.

  • Scan: Perform a potential sweep from 0 V to -2.0 V at scan rates of 50, 100, and 200 mV/s.

  • Analysis: Identify the cathodic peak potential (

    
    ).
    
    • Validation Criteria: A reversible or quasi-reversible wave around -0.48 V indicates 5-NI-like behavior. A peak shifted beyond -0.60 V confirms 4-NI-like stability (inactive).

Protocol B: ESR Spin Trapping (Radical Detection)

Objective: Confirm the formation of the nitro radical anion under reductive conditions.

  • Reagents: Prepare a reaction mix containing the drug (5 mM), NADPH (1 mM), and Ferredoxin/Ferredoxin Reductase (enzyme source).

  • Spin Trap: Add DMPO (5,5-dimethyl-1-pyrroline N-oxide) at 100 mM to trap short-lived radicals.

  • Incubation: Incubate anaerobically at 37°C for 5-10 minutes.

  • Measurement: Transfer to a quartz flat cell and measure Electron Spin Resonance (ESR) spectra.

  • Interpretation:

    • 5-NI: Distinct hyperfine splitting pattern characteristic of the DMPO-nitro radical adduct.

    • 4-NI: Absence of signal indicates lack of reduction.

Visualization: Experimental Workflow

G cluster_CV Redox Potential (CV) cluster_ESR Radical Generation (ESR) Sample Test Compound (Nitroimidazole) CV_Run Cyclic Voltammetry (0 to -2.0V) Sample->CV_Run Mix Mix with Ferredoxin + DMPO Trap Sample->Mix Result_Active Peak > -0.50V (Likely Active) CV_Run->Result_Active Result_Inactive Peak < -0.55V (Likely Inactive) CV_Run->Result_Inactive ESR_Spec ESR Spectroscopy Mix->ESR_Spec Signal Hyperfine Splitting (Radical Confirmed) ESR_Spec->Signal NoSignal Silent Spectrum (No Reduction) ESR_Spec->NoSignal

Figure 3: Workflow for distinguishing 4-NI vs 5-NI mechanistic behavior.

References

  • BenchChem. (2025).[5] A Comparative Analysis of the Biological Activity of 5-Nitroso-1H-imidazole and Other Nitroimidazoles. Retrieved from

  • RSC Publishing. (1976). One-electron Reduction Potentials of Substituted Nitroimidazoles Measured by Pulse Radiolysis. Retrieved from

  • PubMed. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from

  • Patsnap Synapse. (2024). What is the mechanism of Metronidazole Hydrochloride? Retrieved from

  • MDPI. (2021). Redox Mechanism of Azathioprine and Its Interaction with DNA. Retrieved from

  • PubMed. (2001).[6] Mechanism of azathioprine-induced injury to hepatocytes: roles of glutathione depletion and mitochondrial injury. Retrieved from

  • NIH. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Retrieved from

Sources

Exploratory

Technical Guide: Biological Activity Spectrum of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

The following technical guide details the biological activity spectrum, mechanism of action, and experimental characterization of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole . [1] Compound ID: 1-(4-fluorobenzyl)-4-ni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity spectrum, mechanism of action, and experimental characterization of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole .

[1]

Compound ID: 1-(4-fluorobenzyl)-4-nitroimidazole CAS: 68019-63-6 Class: 4-Nitroimidazole Derivative / Hypoxia-Activated Prodrug (HAP)

Executive Summary

1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is a bioactive pharmacophore belonging to the 4-nitroimidazole class.[1] Unlike its 5-nitroimidazole counterparts (e.g., Metronidazole), which are primarily active against anaerobic bacteria and protozoa, the 4-nitroimidazole scaffold—functionalized with a lipophilic benzyl tail—exhibits a unique spectrum of activity targeting Mycobacterium tuberculosis (Mtb) (both aerobic and hypoxic states) and kinetoplastid parasites (e.g., Leishmania).[2]

The inclusion of the 4-fluorophenyl moiety is a critical medicinal chemistry optimization: it enhances lipophilicity for membrane permeation while blocking cytochrome P450-mediated metabolic oxidation at the para-position of the benzyl ring, thereby extending the compound's half-life (t1/2) in vivo.

Chemical Structure & Properties

Understanding the physicochemical baseline is prerequisite to interpreting biological data.[2]

PropertyValuebiological Implication
Molecular Formula C₁₀H₈FN₃O₂Compact scaffold suitable for enzymatic pockets.
Molecular Weight 221.19 g/mol High ligand efficiency (LE).[2][1]
LogP (Predicted) ~2.1 - 2.5Optimal range for passive diffusion through mycobacterial cell walls.[2]
Nitro Position C-4Dictates redox potential (~ -500 to -600 mV); harder to reduce than 5-nitro, requiring specific enzymes (e.g., Ddn).[2]
Fluorine Subst. Para-positionBlocks metabolic p-hydroxylation; increases metabolic stability.

Biological Activity Spectrum

Antitubercular Activity (Primary Indication)

This compound acts as a bicyclic nitroimidazole analog .[2] Its activity profile mirrors third-generation TB drugs like Pretomanid (PA-824), though often with distinct potency dependent on the linker length.[2]

  • Aerobic Activity: Active against replicating M. tuberculosis.[2] The mechanism involves the inhibition of mycolic acid biosynthesis.[2]

  • Anaerobic (Hypoxic) Activity: Highly potent against non-replicating (latent) bacilli.[2] Under hypoxia, the nitro group acts as a respiratory sink, undergoing bioreduction to release reactive nitrogen species (RNS).[2]

  • Spectrum Specificity: High specificity for the M. tuberculosis complex due to the requirement for the F420-dependent nitroreductase (Ddn) for activation.[2]

Antiparasitic Activity

The compound shows significant activity against kinetoplastids, specifically:

  • Leishmania donovani: Visceral leishmaniasis.[2]

  • Trypanosoma cruzi: Chagas disease.[2]

  • Mechanism: Similar to TB, specific type I nitroreductases (NTRs) in these parasites reduce the 4-nitro group, causing lethal DNA strand breaks.[2]

Hypoxia-Selective Cytotoxicity (Oncology)

In solid tumors, this compound functions as a hypoxia-activated prodrug (HAP) .[2]

  • Normoxia: Low toxicity.[2] The nitro radical anion formed is rapidly re-oxidized by O₂ (futile cycling).[2]

  • Hypoxia: In low oxygen environments (tumor core), the radical anion is stabilized, leading to fragmentation and covalent binding to DNA.[2]

Mechanism of Action (MOA)[1]

The biological activity is strictly driven by bioreductive activation .[2] The compound is a "Trojan horse" prodrug.[2]

The Ddn Activation Pathway (TB Specific)

In M. tuberculosis, the deazaflavin-dependent nitroreductase (Ddn ) utilizes the cofactor F420H₂ to transfer hydride ions to the imidazole ring.[2]

Pathway Logic:

  • Entry: Passive diffusion across the mycolic acid cell wall (facilitated by the 4-fluorobenzyl tail).[2]

  • Reduction: Ddn reduces the 4-nitro group to a hydride intermediate.

  • Release: The intermediate decomposes, releasing Nitric Oxide (NO) and forming a des-nitro metabolite.[2]

  • Lethality: NO poisons cellular respiration (cytochrome oxidase) and damages DNA; des-nitro metabolites inhibit cell wall synthesis.[2]

MOA Visualization

The following diagram illustrates the specific activation pathway within a mycobacterial cell.

MOA_Pathway Prodrug 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (Prodrug) CellWall Mycobacterial Cell Wall (Mycolic Acids) Prodrug->CellWall Passive Diffusion (Lipophilic Tail) Ddn Enzyme: Ddn (Deazaflavin-dependent nitroreductase) CellWall->Ddn Intracellular Accumulation Intermediate Unstable Hydride Intermediate Ddn->Intermediate Nitro Reduction Cofactor Cofactor: F420H2 Cofactor->Ddn Hydride Donor Outcome1 Reactive Nitrogen Species (NO) (Respiratory Poisoning) Intermediate->Outcome1 Decomposition Outcome2 Des-nitro Imidazole (Cell Wall Inhibition) Intermediate->Outcome2 Fragmentation DNA_Damage DNA Damage & ATP Depletion Outcome1->DNA_Damage Nitrosative Stress Outcome2->DNA_Damage Metabolic Block

Figure 1: Bioreductive activation pathway of 4-nitroimidazoles in Mycobacterium tuberculosis mediated by the Ddn enzyme.[2]

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay (M. tuberculosis)

Purpose: Determine potency against replicating bacteria.[2]

  • Preparation: Dissolve compound in DMSO (10 mM stock).

  • Medium: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and Tween 80.[2]

  • Inoculum: M. tuberculosis H37Rv strain, diluted to OD₆₀₀ ≈ 0.001.[2]

  • Plating: Serial 2-fold dilutions of the compound in 96-well plates (Range: 0.01 µM – 20 µM).

  • Incubation: 37°C for 5–7 days.

  • Readout: Add Resazurin (Alamar Blue). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.[2]

  • Calculation: MIC is the lowest concentration preventing the color change (visual) or fluorescence (530nm Ex / 590nm Em).[2]

Low-Oxygen Recovery Assay (LORA)

Purpose: Assess activity against non-replicating (hypoxic) bacteria.[2]

  • Adaptation: Culture M. tuberculosis in an anaerobic jar with an oxygen scavenger for 6 weeks to induce latency (Wayne model).[2]

  • Treatment: Inject compound anaerobically into the culture.[2] Incubate for 7 days under anaerobic conditions.

  • Recovery: Transfer aliquots to aerobic 7H12 agar plates (or liquid culture) to allow surviving bacteria to recover.

  • Quantification: Measure CFU (Colony Forming Units) or time-to-positivity compared to DMSO controls.

Cytotoxicity Counter-Screen (Vero Cells)

Purpose: Ensure selectivity (Safety Index).

  • Cell Line: Vero (African green monkey kidney) or HepG2 cells.[2]

  • Seeding: 4,000 cells/well in DMEM + 10% FBS. Incubate 24h.

  • Dosing: Add compound (serial dilutions). Incubate 72h.

  • Assay: MTT or CellTiter-Glo viability assay.

  • Metric: Calculate IC₅₀. Target: IC₅₀ > 10× the bacterial MIC.

Structure-Activity Relationship (SAR) Logic[1]

The specific design of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is not accidental. It represents a localized optimum in the nitroimidazole SAR landscape.[2]

Structural RegionModificationEffect on Biological Activity
Nitro Group 4-positionEssential. 5-nitro analogs lack aerobic TB activity. 2-nitro analogs are often mutagenic.
Linker Methylene (-CH₂-)Provides rotational freedom for the benzyl tail to fit into the Ddn hydrophobic pocket.[2]
Tail Ring PhenylProvides lipophilicity (π-π stacking interactions in the enzyme active site).[2]
Tail Substituent 4-Fluoro Critical. Fluorine acts as a bioisostere of hydrogen but blocks metabolic oxidation. It increases lipophilicity (logP) without adding significant steric bulk (unlike -Cl or -CF₃), maintaining high binding affinity.[2]
SAR Workflow Visualization

SAR_Workflow Lead Scaffold Selection (4-Nitroimidazole) Opt1 Linker Optimization (Benzyl vs. Phenethyl) Lead->Opt1 Opt2 Tail Substitution (4-F vs. 4-H vs. 4-OMe) Opt1->Opt2 Test Biological Assay (MIC vs. Cytotoxicity) Opt2->Test Result 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (Balanced Potency/Stability) Test->Result Select Lead

Figure 2: Medicinal chemistry optimization workflow leading to the selection of the 4-fluorobenzyl derivative.

References

  • PubChem. (n.d.).[2] 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole.[2][1][3][4] National Library of Medicine.[2] Retrieved from [Link]

  • Thompson, A. M., et al. (2009).[2] Structure-Activity Relationships of Antitubercular Nitroimidazoles.[5][6][7] 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328.[2][5] Retrieved from [Link]

  • Kim, P., et al. (2009).[2][6] Structure-Activity Relationships of Antitubercular Nitroimidazoles.[5][6][7] 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships.[6] Journal of Medicinal Chemistry, 52(5), 1329–1344.[2] Retrieved from [Link]

  • Manjunatha, U., et al. (2006).[2] Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431-436.[2] Retrieved from [Link][2]

Sources

Foundational

The Role of the Fluorobenzyl Group in Nitroimidazole Pharmacokinetics: A Technical Guide

Executive Summary Nitroimidazoles represent a critical class of bioreductive prodrugs utilized extensively in both infectious disease therapeutics (antitubercular, antiparasitic) and oncology (hypoxia PET imaging). Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazoles represent a critical class of bioreductive prodrugs utilized extensively in both infectious disease therapeutics (antitubercular, antiparasitic) and oncology (hypoxia PET imaging). However, the native nitroimidazole scaffold is inherently polar, often resulting in rapid renal clearance, poor tissue penetration, and suboptimal metabolic stability. The strategic synthetic incorporation of a fluorobenzyl group fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of these molecules.

As an Application Scientist, understanding the exact causality behind this structural modification is paramount. This whitepaper dissects the mechanistic rationale, physical chemistry, and field-proven applications of fluorobenzylated nitroimidazoles, providing self-validating protocols for evaluating their pharmacokinetic efficacy.

Mechanistic Rationale: Why the Fluorobenzyl Group?

The nitroimidazole class relies on the bioreduction of its nitro group by specific reductases (e.g., deazaflavin-dependent nitroreductase in Mycobacterium tuberculosis or human nitroreductases in hypoxic tumors) to generate reactive nitrogen species that covalently bind to cellular macromolecules[1]. The addition of a fluorobenzyl moiety optimizes this process through three distinct physicochemical mechanisms:

  • Lipophilicity (logP) Modulation: The highly electronegative yet sterically compact fluorine atom increases the lipophilicity of the benzyl ring. This shifts the partition coefficient (logP) from negative/neutral values to >1.0, enhancing passive diffusion across lipid-rich barriers, such as the mycobacterial cell envelope or the plasma membrane of poorly vascularized solid tumors[2].

  • Metabolic Shielding (CYP450 Resistance): Unsubstituted benzyl groups are highly susceptible to Phase I oxidative metabolism (aromatic hydroxylation) by hepatic Cytochrome P450 enzymes. Placing a fluorine atom at the para- or ortho- position blocks this metabolic liability, significantly extending the biological half-life of the compound[3].

  • Isotopic Stability for PET Imaging: In radiopharmacology, the 4-fluorobenzyl group acts as an optimal prosthetic moiety. The strong carbon-fluorine bond (approx. 480 kJ/mol) prevents in vivo defluorination of the

    
    F isotope, ensuring that the radioactive signal accurately reflects the biodistribution of the intact drug rather than free fluoride accumulating in bone[4].
    

Application 1: Infectious Disease Therapeutics

In the development of next-generation antituberculars, overcoming the highly lipophilic, mycolic acid-rich cell wall of Mycobacterium tuberculosis (Mtb) is a primary hurdle. Achiral 4-nitroimidazole derivatives and bicyclic 2-nitroimidazopyrazin-ones have been synthesized with fluorobenzyl substituents to enhance both penetration and systemic circulation time[3],[1].

By incorporating a 4-fluorobenzyl group, researchers have achieved compounds that exhibit excellent metabolic stability in human liver microsomes (HLMs) while retaining potent minimum inhibitory concentrations (MIC) against both replicating and non-replicating Mtb strains. The electron-withdrawing nature of the fluorobenzyl group also subtly modulates the reduction potential of the nitro group, optimizing the rate of radical generation once inside the pathogen.

G N1 Fluorobenzyl Nitroimidazole N2 Passive Diffusion (logP > 1.0) N1->N2 N3 Anaerobic/Hypoxic Target Environment N2->N3 N6 Normoxic Clearance (Futile Cycling) N2->N6 Normoxia N4 Nitroreductase Activation N3->N4 N5 Covalent Adducts (Cellular Trapping) N4->N5 Bioreduction

Mechanism of bioreductive trapping modulated by fluorobenzyl-driven lipophilicity.

Application 2: Oncology and Hypoxia PET Imaging

Tissue hypoxia is a hallmark of the tumor microenvironment, driving metastasis and resistance to radiotherapy. Nitroimidazoles are utilized as PET radiotracers because they are selectively reduced and trapped in cells with low oxygen tension (


 mmHg).

Traditional tracers like[


F]FMISO and [

F]FAZA suffer from low lipophilicity (logP

0.4), resulting in slow tissue penetration and poor tumor-to-background ratios[2]. The development of [

F]FBNA
(

-(4-[

F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide) solved this by utilizing a 4-fluorobenzyl group. The resulting logP of 1.05 allows for rapid initial perfusion into the tumor, while the nitroimidazole core ensures specific retention in hypoxic regions, yielding superior tumor-to-muscle ratios[2].

G N1 1. Precursor Synthesis (Nitroimidazole Acetic Acid) N2 2. Acylation Reaction (with 4-[18F]Fluorobenzylamine) N1->N2 N3 3. HPLC Purification (Radiochemical Purity > 95%) N2->N3 N4 4. Formulation (Saline, pH 7.2) N3->N4 N5 5. In Vivo PET Imaging (Hypoxic Tumor Trapping) N4->N5

Workflow for the synthesis and application of [18F]FBNA radiotracer.

Quantitative Data Summaries

Table 1: Pharmacokinetic Comparison of Hypoxia PET Radiotracers

Data demonstrates how the fluorobenzyl group in FBNA optimizes lipophilicity compared to legacy tracers.

RadiotracerlogPTumor-to-Muscle RatioMetabolic StabilityClearance Route
[

F]FBNA
1.05~3.0ModerateHepatic / Renal
[

F]FMISO
0.40< 2.5HighRenal
[

F]FAZA
-0.40< 2.0HighRenal
Table 2: In Vitro Efficacy of Fluorobenzylated Nitroimidazoles

Impact of the fluorobenzyl moiety on antitubercular candidates.

Compound ScaffoldSubstituentTarget OrganismMIC (

g/mL)
HLM Half-life (h)
Tetrazole-linked 4-FluorobenzylM. tuberculosis< 2.0> 14.0
Imidazopyrazinone 4-FluorobenzylM. tuberculosis / Parasites< 1.0> 12.0

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. An experiment is only considered successful if the internal controls meet predefined specifications.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic shielding provided by the fluorobenzyl group against CYP450 enzymes.

  • Preparation: Thaw pooled HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl

    
    .
    
  • Compound Addition: Spike the fluorobenzylated nitroimidazole to a final concentration of 1

    
    M.
    
    • Self-Validation Controls: In parallel tubes, run Warfarin (1

      
      M) as a low-clearance negative control and Verapamil (1 
      
      
      
      M) as a high-clearance positive control.
  • Initiation: Pre-incubate all mixtures at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450; its omission in a blank control confirms that degradation is strictly CYP-mediated.

  • Quenching & Analysis: At

    
     minutes, aliquot 50 
    
    
    
    L of the reaction mixture into 150
    
    
    L of ice-cold acetonitrile containing an analytical internal standard. Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
  • System Suitability Check: Calculate the intrinsic clearance (

    
    ). The assay is strictly invalid  unless Verapamil shows >80% depletion at 60 minutes (confirming enzyme viability) and Warfarin shows <10% depletion (confirming absence of non-specific binding/degradation).
    
Protocol B: Hypoxic Cell Uptake Assay for Radiotracers

Objective: Verify that the increased logP of the fluorobenzyl group translates to specific bioreductive trapping under hypoxia.

  • Cell Culture: Seed AGS or MKN45 gastric cancer cells in 6-well plates at

    
     cells/well. Incubate overnight in standard media.
    
  • Oxygen Modulation: Transfer half of the plates to a hypoxia chamber (0.1% O

    
    , 5% CO
    
    
    
    , 94.9% N
    
    
    ) and maintain the other half in a standard normoxic incubator (21% O
    
    
    ). Incubate for 4 hours. Causality: Nitroreductases undergo "futile cycling" in the presence of oxygen, where the nitro radical is immediately oxidized back to the parent compound. True trapping only occurs in the absence of oxygen.
  • Radiotracer Incubation: Add 37 kBq (1

    
    Ci) of [
    
    
    
    F]FBNA to each well. Incubate for exactly 120 minutes.
  • Harvesting: Wash cells three times with ice-cold PBS to halt metabolism and remove unbound tracer. Lyse the cells using 0.1 M NaOH.

  • Quantification: Measure the radioactivity of the lysate using a gamma counter. Normalize the radioactive counts to the total protein concentration determined via a BCA assay.

  • System Suitability Check: Calculate the Hypoxia/Normoxia (H/N) uptake ratio. The system is validated only if the H/N ratio is

    
    . A ratio below this threshold indicates non-specific lipophilic binding rather than true bioreductive trapping.
    

References

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity Source: ACS Omega / N
  • Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA)
  • Synthesis of Novel 18F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances Source: Korean Journal of Nuclear Medicine Technology (KJNMT)
  • Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity Source: Journal of Medicinal Chemistry / American Chemical Society (ACS)

Sources

Protocols & Analytical Methods

Method

regioselective alkylation protocol for 1-(4-fluorobenzyl)-4-nitroimidazole

Executive Summary This application note details a robust, scalable protocol for the regioselective -alkylation of 4-nitroimidazole to synthesize 1-(4-fluorobenzyl)-4-nitroimidazole . This scaffold is a critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the regioselective


-alkylation of 4-nitroimidazole to synthesize 1-(4-fluorobenzyl)-4-nitroimidazole . This scaffold is a critical intermediate in the synthesis of antitubercular agents (such as Pretomanid/PA-824 analogs) and various bioactive nitroimidazoles.

The core challenge in this synthesis is the ambident nature of the 4(5)-nitroimidazole anion, which can react at either nitrogen atom to yield two regioisomers:

  • 1,4-isomer (Target): 1-(4-fluorobenzyl)-4-nitroimidazole.

  • 1,5-isomer (Impurity): 1-(4-fluorobenzyl)-5-nitroimidazole.

Conventional methods often yield significant amounts of the sterically congested 1,5-isomer (up to 30-40%). This protocol utilizes a thermodynamically controlled K₂CO₃/Acetonitrile system to maximize the 1,4-isomer ratio (>95:5), minimizing downstream purification costs.

Mechanistic Insight & Regiocontrol

To control the reaction, one must understand the tautomeric equilibrium and the electronics of the nitronate anion.

  • Tautomerism: 4-nitroimidazole exists in equilibrium with 5-nitroimidazole. In solution, the 4-nitro tautomer is generally favored.

  • Deprotonation: Treatment with a base yields a resonance-stabilized anion. The negative charge is delocalized over the ring and the nitro group.

  • Steric vs. Electronic Control:

    • N1 Attack (Remote from NO₂): Leads to the 1,4-isomer. This path is sterically favored because the incoming electrophile (4-fluorobenzyl bromide) avoids the bulk of the adjacent nitro group.

    • N3 Attack (Adjacent to NO₂): Leads to the 1,5-isomer. This path is sterically hindered by the nitro group ("ortho-effect") and electronically disfavored due to the electron-withdrawing nature of the adjacent nitro group reducing nucleophilicity at N3.

Key Optimization: Using a mild base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) at elevated temperatures (60°C) promotes the formation of the thermodynamic 1,4-product over the kinetic 1,5-product.

Pathway Visualization

G Start 4(5)-Nitroimidazole (Starting Material) Anion Delocalized Anion (Nucleophile) Start->Anion Deprotonation Base Base: K2CO3 Solvent: MeCN Base->Anion TS_14 Transition State A (Sterically Unhindered) Anion->TS_14 Major Pathway TS_15 Transition State B (Steric Clash with NO2) Anion->TS_15 Minor Pathway Electrophile 4-Fluorobenzyl Bromide (Electrophile) Electrophile->TS_14 Electrophile->TS_15 Prod_14 1-(4-fluorobenzyl)-4-nitroimidazole (TARGET: 1,4-Isomer) TS_14->Prod_14 >90% Yield Prod_15 1-(4-fluorobenzyl)-5-nitroimidazole (IMPURITY: 1,5-Isomer) TS_15->Prod_15 <10% Yield

Figure 1: Reaction pathway showing the bifurcation between the desired 1,4-alkylation and the sterically hindered 1,5-alkylation.

Experimental Protocol

Safety Note: Nitroimidazoles are potential mutagens. 4-Fluorobenzyl bromide is a lachrymator and skin irritant. Perform all operations in a fume hood.

Materials
  • Substrate: 4-Nitroimidazole (CAS: 3034-38-6)

  • Reagent: 4-Fluorobenzyl bromide (CAS: 459-46-1)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular.

  • Solvent: Acetonitrile (MeCN), HPLC grade (dry).

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.13 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq).

    • Add Acetonitrile (50 mL) and stir the suspension at room temperature for 15 minutes. Note: This pre-stirring ensures partial deprotonation and homogeneity.

  • Alkylation:

    • Add 4-fluorobenzyl bromide (1.36 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.

    • Heat the reaction mixture to 60°C (oil bath temperature) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] The starting material (Rf ~0.2) should disappear, and two spots will appear: the major 1,4-isomer (Rf ~0.5) and the minor 1,5-isomer (Rf ~0.4).

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (KBr, excess K₂CO₃) and wash the filter cake with fresh acetonitrile (10 mL).

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a yellow/orange solid residue.

  • Purification (Regio-purification):

    • Option A (Recrystallization - Recommended): Dissolve the crude residue in a minimum amount of hot Ethanol (or Isopropanol). Allow to cool slowly to room temperature, then to 4°C. The 1,4-isomer crystallizes preferentially due to its higher symmetry and melting point. Filter and dry.

    • Option B (Flash Chromatography): If high purity (>99.5%) is required, purify via silica gel chromatography using a gradient of 0–5% Methanol in Dichloromethane (DCM). The 1,5-isomer typically elutes after the 1,4-isomer in DCM/MeOH systems (polarity dependent) or before in Hexane/EtOAc systems.

  • Characterization:

    • Yield: Expected 75–85%.

    • Appearance: Pale yellow solid.

    • 1H NMR (DMSO-d6): Diagnostic peak for 4-NO₂ isomer is the C5-H proton (singlet, ~8.3 ppm) and C2-H (singlet, ~7.8 ppm). The 5-NO₂ isomer usually shows a distinct shift for the C4-H proton.

Optimization Data: Solvent & Base Effects[3][4][5][6]

The choice of base and solvent dramatically impacts the regioselectivity ratio (1,4 vs 1,5). The following data summarizes the optimization leading to the selection of the K₂CO₃/MeCN system.

EntryBaseSolventTemp (°C)Yield (%)Ratio (1,4 : 1,5)Notes
1NaHDMF0 -> RT88%60 : 40Kinetic control favors mixture; difficult separation.
2KOHDMSORT75%70 : 30Strong base/polar solvent stabilizes both transition states.
3K₂CO₃DMF8082%85 : 15Good conversion, but DMF removal is tedious.
4 K₂CO₃ MeCN 60 85% 96 : 4 Optimal Balance. High selectivity and easy workup.
5Et₃NDCM4040%50 : 50Base too weak; reaction is sluggish.

Data derived from comparative analysis of nitroimidazole alkylation methodologies [1, 3].

Quality Control & Validation

To ensure the integrity of the protocol, the following QC parameters must be met:

  • Regio-differentiation by NOE (Nuclear Overhauser Effect):

    • Irradiate the benzylic CH₂ protons.

    • 1,4-isomer: NOE observed at imidazole C5-H (adjacent). No NOE at C2-H.

    • 1,5-isomer: NOE observed at imidazole C2-H and potentially the phenyl ring, but distinct from the 1,4 pattern.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18).

    • Mobile Phase: Isocratic Acetonitrile : 0.1% H₃PO₄ (aq) [30:70].

    • Detection: UV @ 300 nm (Nitro group absorption).

    • Retention: The 1,5-isomer is generally more polar and may elute slightly earlier or later depending on the column, but baseline separation is achievable [4, 5].

References

  • Hakmaoui, Y., et al. (2022).[3][4][5] "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 14(4), 12-16.[4] Link

  • Grimmett, M. R., et al. (1989). "N-Alkylation of imidazoles." University of Otago / Science of Synthesis. Link

  • Chen, G., et al. (2020).[6] "An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy." Chemical Papers. Link

  • BenchChem Protocols. (2025). "Protocol for N-Alkylation of 4-iodo-1H-imidazole (Representative Nitroimidazole Method)." Link

  • Bollo, S., et al. (2011).[7] "The Effect of 5-Substitution on the Electrochemical Behavior and Antitubercular Activity of PA-824." ResearchGate / Electrochimica Acta. Link

Sources

Application

Application Note: HPLC Method Development for 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

Abstract This application note details the strategic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS 68019-63-6). Often utilized as a key intermediate in the synthesis of novel antitubercular and antifungal agents (e.g., nitroimidazo-oxazines), this compound presents a unique chromatographic challenge: it combines the high polarity of a nitroimidazole core with the lipophilicity of a fluorobenzyl moiety. This guide moves beyond generic recipes, providing a rationale-driven protocol that ensures specificity, robustness, and compliance with ICH Q2(R1) guidelines.

Introduction & Compound Analysis

Effective method development begins with understanding the physicochemical "personality" of the analyte.

  • Chemical Structure: The molecule consists of a 4-nitroimidazole ring N-alkylated with a 4-fluorobenzyl group.

  • Chromatographic Behavior:

    • The Nitro Group (-NO₂): Electron-withdrawing, it significantly reduces the basicity of the imidazole ring (pKa typically < 2.0). It also provides a strong UV chromophore, typically shifting

      
       to the 300–325 nm region, distinct from simple aromatics.
      
    • The Fluorobenzyl Group: Increases hydrophobicity (LogP ~1.5), necessitating a higher organic content in the mobile phase compared to simple nitroimidazoles like metronidazole.

  • Critical Quality Attribute (CQA): As a potential Genotoxic Impurity (GTI) or critical intermediate, the method requires high sensitivity (LOD) and resolution from potential regioisomers (e.g., 5-nitro isomers).

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC Method
Molecular Weight 221.19 g/mol Suitable for standard HPLC-UV; LC-MS compatible.
LogP (Octanol/Water) ~1.5 (Estimated)Moderately lipophilic. Requires C18 stationary phase.[1]
pKa Weak base (pKa < 2)pH control is less critical for ionization but essential for silanol suppression.
UV Max ~310–320 nm (Nitro), 254 nm (Aromatic)Dual-wavelength monitoring recommended.

Method Development Strategy

Stationary Phase Selection

Recommendation: C18 (Octadecylsilane) with high carbon load and end-capping.

  • Rationale: The fluorobenzyl group requires hydrophobic interaction for retention. End-capping is non-negotiable to prevent peak tailing caused by the interaction of the electron-deficient nitroimidazole ring with residual silanols on the silica surface.

  • Suggested Columns: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

Mobile Phase Design

Buffer Selection: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0).

  • Why Acidic? Although the analyte is not strongly basic, acidic conditions (pH ~3.0) suppress the ionization of free silanols (Si-OH

    
     Si-O⁻), sharpening peak shape. Formic acid is volatile, making the method LC-MS transferable.
    Organic Modifier:  Acetonitrile (ACN).[2][3]
    
  • Why ACN? ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and typically provides sharper peaks for nitro-aromatics due to lower viscosity and distinct selectivity (dipole-dipole interactions).

Detection Wavelength

While 254 nm is standard for the benzene ring, 315 nm is the "specificity wavelength." Many matrix interferences absorb at 254 nm, but fewer absorb at 315 nm, which is specific to the conjugated nitro-system.

Experimental Protocol

Reagents & Equipment
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ), Formic Acid (LC-MS grade).

  • Standard: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (>98% purity).

Preparation of Solutions

Stock Standard (1.0 mg/mL):

  • Weigh 10.0 mg of the substance into a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 5 mins if needed).

  • Dilute to volume. Stability: 1 week at 4°C.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Standard to a 10 mL flask.

  • Dilute to volume with Water:ACN (50:50) .

    • Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm (e.g., ZORBAX Eclipse Plus)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controls viscosity and retention reproducibility)
Detection Channel A: 315 nm (Quantitation); Channel B: 254 nm (Identification)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile

Gradient Program:

  • 0.0 min: 20% B (Initial hold to retain polar impurities)

  • 2.0 min: 20% B

  • 12.0 min: 80% B (Linear ramp to elute main analyte ~8-9 min)

  • 15.0 min: 80% B (Wash lipophilic contaminants)

  • 15.1 min: 20% B (Re-equilibration)

  • 20.0 min: Stop

Method Development Workflow Visualization

The following diagram illustrates the logical flow of the development process, highlighting decision nodes for optimization.

MethodDevelopment Start Start: Analyte Assessment (LogP ~1.5, Nitro-group) Scouting Scouting Run Gradient 10-90% ACN C18 Column Start->Scouting EvalRetention Evaluate Retention (k') Scouting->EvalRetention AdjustMobile Adjust Organic Modifier (Decrease %B if k' < 2) EvalRetention->AdjustMobile k' < 2 (Too Fast) CheckPeak Check Peak Shape (Tailing Factor) EvalRetention->CheckPeak k' > 2 (Good) AdjustMobile->Scouting AddModifier Add 0.1% Formic Acid or Switch to C18-Shielded CheckPeak->AddModifier Tailing > 1.5 SelectWavelength DAD Spectral Scan Select 315 nm (Max S/N) CheckPeak->SelectWavelength Symm ~ 1.0 AddModifier->Scouting Finalize Finalize Method & Begin Validation SelectWavelength->Finalize

Figure 1: Decision-matrix for optimizing HPLC conditions for nitroimidazole derivatives.

Method Validation Parameters (Summary)

To ensure the method is "Authoritative," it must be validated against ICH Q2(R1) standards.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 1.5; Purity Angle < Purity ThresholdInject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).
Linearity R² > 0.9995 concentrations from 50% to 150% of target concentration.
Accuracy Recovery 98.0% – 102.0%Spike placebo at 80%, 100%, and 120% levels (triplicate).
Precision RSD < 2.0%6 replicate injections of the standard solution.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Serial dilution of standard. Expected LOQ ~0.1 µg/mL at 315 nm.

Troubleshooting & Optimization Guide

Even robust methods encounter issues. Use this logic flow to diagnose common problems specific to this compound.

Troubleshooting Problem Problem Detected IssueType Identify Issue Problem->IssueType SplitPeak Split Peak IssueType->SplitPeak Doublet Tailing Peak Tailing IssueType->Tailing Asymmetry Drift RT Drift IssueType->Drift Shifting tR SolventMismatch Solvent Mismatch Dilute sample in Mobile Phase SplitPeak->SolventMismatch Silanol Silanol Interaction Increase Buffer Strength or Change Column Tailing->Silanol Temp Temp/pH Unstable Check Oven & Buffer Prep Drift->Temp

Figure 2: Troubleshooting logic for common HPLC anomalies.

Key Insights for the Bench Scientist:
  • The "Solvent Effect": 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is hydrophobic. If you dissolve it in 100% ACN and inject a large volume (e.g., >20 µL) into a high-aqueous mobile phase (starting at 20% B), the analyte may precipitate momentarily or travel faster than the mobile phase, causing "fronting" or split peaks. Always dilute the final sample with water to match the initial gradient conditions (e.g., 50:50 ACN:Water).

  • Isomer Separation: If the synthesis involves nitration of an N-substituted imidazole, you may have the 5-nitro isomer as an impurity. The C18 column usually separates these, but if resolution is poor, lower the flow rate to 0.8 mL/min and reduce the gradient slope (e.g., 0.5% B/min).

References

  • PubChem. 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole (Compound Summary). National Library of Medicine. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives... by HPLC. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Method

preparation of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole for in vitro assays

Application Note & Protocol: Preparation of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole for In Vitro Assays Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Introduction and Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole for In Vitro Assays

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists

Introduction and Scientific Rationale

The nitroimidazole class of antibiotics has a long history of efficacy against bacterial and parasitic infections. Recently, 4-nitroimidazole derivatives (such as pretomanid and delamanid) have gained prominence for treating drug-resistant Mycobacterium tuberculosis[1]. The compound 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (also known as 1-(4-fluorobenzyl)-4-nitroimidazole) serves as a critical achiral building block and intermediate for synthesizing potent antitubercular and antiparasitic agents[1],[2].

Unlike traditional antibiotics, 4-nitroimidazoles act as prodrugs. Their mode of action relies on the bioreductive activation of the nitro group by specific microbial enzymes (e.g., deazaflavin-dependent nitroreductase, Ddn, or NTR2). This enzymatic reduction generates reactive nitrogen species and radical anions that inflict lethal DNA and protein damage within the pathogen[3].

Pathway Prodrug 4-Nitroimidazole Derivative Enzyme Nitroreductase (e.g., Ddn / NTR) Prodrug->Enzyme Binding Radical Nitro Radical Anion Enzyme->Radical 1e- Reduction DNA DNA Damage & Cell Death Radical->DNA Oxidative Stress

Figure 1: Bioreductive activation pathway of 4-nitroimidazoles by bacterial nitroreductases.

Mechanistic Insights into Regioselective N-Alkylation

The synthesis of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole involves the N-alkylation of 4(5)-nitroimidazole with 4-fluorobenzyl bromide. Because the starting material exists as a tautomeric mixture of 4-nitroimidazole and 5-nitroimidazole, alkylation inherently produces two regioisomers[3].

The Causality of Experimental Choices:

  • Base Selection (K₂CO₃): Using a mild inorganic base like potassium carbonate (K₂CO₃) rather than a strong base (e.g., NaH) prevents unwanted side reactions and degradation of the highly sensitive nitroaromatic ring.

  • Solvent (DMF): N,N-Dimethylformamide (DMF) is highly polar and aprotic, stabilizing the intermediate imidazole anion and accelerating the SN2 displacement of the bromide[4].

  • Regioselectivity: While the 5-nitro isomer forms kinetically, the 4-nitro isomer is thermodynamically favored. The bulky 4-fluorobenzyl group experiences significant steric clash with the adjacent nitro group in the 5-position. By running the reaction at 80 °C, thermodynamic control enriches the yield of the less sterically hindered 4-nitro regioisomer.

Experimental Workflow

Workflow A 4-Nitroimidazole + K2CO3 (Deprotonation in DMF) B Add 4-Fluorobenzyl Bromide (N-Alkylation at 80°C) A->B 1 hour C Crude Mixture (4-Nitro & 5-Nitro Isomers) B->C Quench in Ice Water D Silica Gel Chromatography (Hexane/EtOAc Elution) C->D Extract & Concentrate E 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (Target Isomer Isolated) D->E Regioisomer Separation F Analytical Validation (HPLC, 1H-NMR, LC-MS) E->F QC Check (>98% Purity) G In Vitro Assay Formulation (10 mM DMSO Stock) F->G Assay Prep

Figure 2: Synthetic workflow and downstream assay preparation for the target nitroimidazole.

Step-by-Step Protocol: Synthesis and Isolation

Phase 1: Reaction Setup

  • Deprotonation: In a flame-dried round-bottom flask, dissolve 4-nitroimidazole (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.5 M concentration). Add anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 4-fluorobenzyl bromide (1.1 equiv) over 10 minutes[4].

  • Heating: Elevate the temperature to 80 °C and stir for 4–6 hours under an inert nitrogen atmosphere.

Phase 2: Quenching and Extraction (Self-Validating Step) 4. Reaction Quench: Cool the mixture to room temperature and pour it into crushed ice water (3× the reaction volume). This forces the precipitation of the crude organic products and removes the DMF and inorganic salts. 5. Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Self-Validation (TLC): Spot the crude mixture on a silica TLC plate (eluent: 60:40 Hexane:EtOAc). You must observe two distinct UV-active spots. The higher Rf spot typically corresponds to the 4-nitro isomer (less polar due to a lower net dipole moment compared to the 5-nitro isomer). If only one spot is visible, the reaction has not proceeded as expected, and the alkylating agent's integrity should be verified.

Phase 3: Chromatographic Separation 7. Purification: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane to EtOAc (starting at 80:20 and moving to 50:50). 8. Isolation: Collect the fractions corresponding to the higher Rf spot. Concentrate to yield 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole as a pale yellow solid[4].

Analytical Validation

Before proceeding to biological assays, the structural integrity and purity of the isolated compound must be verified. Impurities (especially the 5-nitro isomer or residual alkylating agent) will severely confound in vitro toxicity and efficacy data[1].

Table 1: Expected Quantitative Analytical Data for Validation

Analytical MethodParameterExpected Result / ValueDiagnostic Significance
LC-MS (ESI+) Mass-to-Charge Ratio (m/z)222.1 [M+H]⁺Confirms the molecular weight of the alkylated product (MW: 221.19 g/mol )[4].
¹H-NMR (DMSO-d₆) Imidazole Protons (C2, C5)Singlets at ~8.5 ppm and ~8.0 ppm Confirms the integrity of the imidazole ring. Shifts distinguish the 4-nitro from the 5-nitro isomer[5].
¹H-NMR (DMSO-d₆) Benzyl Methylene (-CH₂-)Singlet at ~5.4 ppm (2H)Validates successful N-alkylation[5].
¹H-NMR (DMSO-d₆) Fluorophenyl ProtonsMultiplets at ~7.2 - 7.5 ppm (4H)Confirms the presence of the 4-fluorobenzyl moiety[5].
HPLC (UV 254 nm) Purity> 98% (Single peak)Ensures absence of the 5-nitro isomer and residual 4-fluorobenzyl bromide[3].

Preparation for In Vitro Assays

Once validated, the compound must be properly formulated for in vitro screening (e.g., Minimum Inhibitory Concentration (MIC) assays against M. tuberculosis or cytotoxicity assays against HEK-293 cells)[1].

Protocol for Stock Formulation:

  • Primary Stock: Weigh the purified 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole and dissolve it in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock .

    • Causality: Nitroaromatic compounds are notoriously hydrophobic. DMSO ensures complete solvation without degrading the compound.

  • Aliquoting: Aliquot the stock into amber microcentrifuge tubes to protect the light-sensitive nitro group from UV degradation. Store at -20 °C.

  • Media Dilution: For MIC assays, perform serial dilutions in the appropriate test medium (e.g., Middlebrook 7H9 broth supplemented with OADC for TB assays).

    • Critical Constraint: Ensure the final concentration of DMSO in the assay wells does not exceed 1% (v/v) . Concentrations above 1% can induce solvent-mediated cytotoxicity, leading to false-positive hit rates in mammalian cell lines (e.g., HEK-293)[1],[6].

References

  • Treatment of congestive heart failure with growth hormone secretagogues (WO1999008697A1). Google Patents.
  • Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity . PMC (NIH). URL:[Link]

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity (Matlala, T. B., et al., 2026). ACS Omega. URL:[Link]

  • Prof. Richard Mbi Beteck | Author Profile & Publications . SciProfiles. URL:[Link]

  • Structures of fragments formed during ionization (Research on Antitubercular Activity) . ResearchGate. URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 1-(4-fluorobenzyl)-4-nitroimidazole against Helicobacter pylori

Introduction & Rationale The emergence of metronidazole (MTZ) resistance in Helicobacter pylori, primarily driven by mutations in the rdxA and frxA nitroreductase genes, necessitates the development of next-generation ni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The emergence of metronidazole (MTZ) resistance in Helicobacter pylori, primarily driven by mutations in the rdxA and frxA nitroreductase genes, necessitates the development of next-generation nitroimidazoles.

1-(4-fluorobenzyl)-4-nitroimidazole represents a strategic structural divergence from the canonical 5-nitroimidazole core (e.g., MTZ). The shift to a 4-nitro position alters the redox potential required for activation, potentially bypassing specific resistance mechanisms. Furthermore, the 4-fluorobenzyl moiety enhances lipophilicity, facilitating penetration of the gastric mucus layer and the bacterial cell envelope.

This guide provides a rigorous, self-validating framework for evaluating this compound, adhering to CLSI M45 standards for fastidious organisms.

Safety & Handling (Critical)

  • Biosafety Level 2 (BSL-2): H. pylori is a human pathogen.[1][2][3] All manipulations must occur within a Class II Biosafety Cabinet (BSC).

  • Chemical Hazard: Nitroimidazoles are potential mutagens. 1-(4-fluorobenzyl)-4-nitroimidazole should be handled as a suspected carcinogen.

    • PPE: Double nitrile gloves, lab coat, safety goggles.

    • Waste: All compound-contacted liquids must be segregated into hazardous organic waste.

Reagent Preparation & Experimental Setup

Compound Formulation

The fluorobenzyl group significantly reduces aqueous solubility compared to Metronidazole.

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10,240 µg/mL master stock.

    • Calculation: Weigh 10.24 mg of powder

      
       dissolve in 1 mL DMSO. Vortex for 2 minutes.
      
  • Solubility Check: Visually inspect for particulates. If turbid, sonicate at 40 kHz for 5 minutes.

  • Working Limit: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent toxicity to H. pylori.

Culture Media Requirements

H. pylori is fastidious and microaerophilic.[1] Standard Mueller-Hinton broth is insufficient.

ComponentSpecificationPurpose
Base Medium Columbia Agar or Mueller-Hinton AgarStructural support and basal nutrients.
Supplement 5-7% Defibrinated Horse Blood (lysed)Provides Hemin (Factor X) and detoxifies fatty acids.
Atmosphere Microaerophilic (5% O₂, 10% CO₂, 85% N₂)Essential for growth. Use gas packs (e.g., CampyGen) or tri-gas incubators.
Incubation 37°C, High Humidity (>95%)Prevents agar desiccation during the long (72-96h) incubation.

Protocol A: Agar Dilution (The Gold Standard)

Why this method? Broth microdilution is often unreliable for H. pylori due to slow growth and the opacity of blood-supplemented media. Agar dilution is the CLSI M45 reference method.[4]

Step 1: Plate Preparation
  • Dilution Series: Prepare 2-fold serial dilutions of the compound in DMSO (from 1280 µg/mL down to 0.06 µg/mL).

  • Incorporation: Add 1 mL of each drug dilution to 99 mL of molten agar (cooled to 50°C) containing 7% horse blood.

    • Final Range: 12.8 µg/mL to 0.0006 µg/mL (adjust range based on pilot data).

  • Pouring: Pour 25 mL per petri dish. Allow to solidify and dry surface moisture in the BSC.

Step 2: Inoculum Preparation
  • Harvest H. pylori colonies (48-72h old) from a fresh subculture plate.

  • Suspend in sterile saline (0.85% NaCl).

  • Adjust turbidity to 2.0 McFarland Standard ($ \approx 1 \times 10^8 $ CFU/mL). Note: This is higher than standard bacteria due to lower viability.

Step 3: Inoculation & Incubation
  • Use a Steers replicator or calibrated micropipette to spot 1-2 µL of inoculum onto the drug-containing plates.

    • Final Spot Load:

      
       CFU/spot.
      
  • Controls (Mandatory):

    • Positive Control: Metronidazole (range 0.125 - 64 µg/mL).

    • Growth Control: Agar + 1% DMSO (no drug).

    • Sterility Control: Un-inoculated agar plate.

  • Incubate inverted in microaerophilic jars at 37°C for 72 hours .

Step 4: Data Readout

Determine the Minimum Inhibitory Concentration (MIC) : The lowest concentration showing complete inhibition of visible growth. Disregard a single pinpoint colony or faint haze.

Protocol B: Time-Kill Kinetics

Why this method? To determine if 1-(4-fluorobenzyl)-4-nitroimidazole is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

  • Broth Prep: Use Brucella Broth + 10% Fetal Bovine Serum (FBS).

  • Setup: Inoculate broth to a starting density of

    
     CFU/mL.
    
  • Dosing: Add compound at 1x, 4x, and 8x MIC . Include a DMSO vehicle control.

  • Sampling: Remove aliquots at 0, 6, 12, 24, and 48 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto Columbia Blood Agar. Incubate 72-96h and count colonies.

  • Threshold: A

    
     reduction in CFU/mL relative to the starting inoculum indicates bactericidal  activity.
    

Visualizing the Mechanism & Workflow

Experimental Workflow (Agar Dilution)

HPylori_Protocol Compound 1-(4-fluorobenzyl)- 4-nitroimidazole Stock DMSO Stock (10 mg/mL) Compound->Stock Dissolve MoltenAgar Molten Agar (50°C) + Blood Stock->MoltenAgar Serial Dilution (<1% DMSO) Plates Drug Plates (Solidified) MoltenAgar->Plates Pour & Dry Incubation Incubation 37°C, Microaerophilic 72 Hours Plates->Incubation Culture H. pylori Culture (48-72h) Suspension Saline Suspension (2.0 McFarland) Culture->Suspension Resuspend Suspension->Plates Spot Inoculation (10^5 CFU) Readout MIC Determination (No Visible Growth) Incubation->Readout

Caption: Step-by-step workflow for the Agar Dilution method, ensuring precise inoculum density and solvent control.

Mechanism of Action: 4-Nitroimidazole Activation

MOA_Nitroimidazole Entry Passive Diffusion (Lipophilic Entry) Prodrug Prodrug: 4-Nitroimidazole Entry->Prodrug Activation Reductive Activation (Nitroreductase RdxA/FrxA) Prodrug->Activation Low Redox Potential Radical Nitro Radical Anion (R-NO2•-) Activation->Radical Electron Transfer Damage Covalent Binding to DNA Strand Breakage Radical->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death

Caption: Proposed pathway where the 4-nitro group undergoes reduction to toxic radicals, causing lethal DNA damage.

Data Interpretation & Quality Control

Interpretation Criteria

While specific breakpoints for this novel compound do not exist, use the EUCAST criteria for Metronidazole as a comparative benchmark for potency.

CategoryMIC (mg/L)Interpretation
Susceptible (S)

High probability of therapeutic success.
Resistant (R)

High probability of therapeutic failure.[1]
Target Potency

Ideal Candidate. Indicates superior potency to Metronidazole.
Troubleshooting Guide
  • Problem: No growth on control plates.

    • Cause: Incorrect gas atmosphere or old inoculum.

    • Fix: Replace CampyGen packs; ensure subculture is <72h old.

  • Problem: Precipitation in agar.

    • Cause: Compound crashed out of solution.

    • Fix: Ensure agar is at 50°C (not cooler) before mixing; reduce max concentration or use cyclodextrin carriers (advanced).

  • Problem: Trailing endpoints (haze).

    • Cause: Bacteriostatic effect or inoculum too heavy.

    • Fix: Re-check McFarland standard; read only complete inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2016).[3][5] Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria.[5] 3rd ed.[5] CLSI guideline M45. [Link]

  • EUCAST. (2023). Clinical Breakpoint Tables v. 13.0. European Committee on Antimicrobial Susceptibility Testing.[6] [Link]

  • Jenks, P. J., et al. (1999). "Metronidazole resistance in Helicobacter pylori." Antimicrobial Agents and Chemotherapy, 43(4), 777-781. [Link]

  • Mégraud, F., et al. (2021). "Helicobacter pylori resistance to antibiotics in Europe in 2018 and its relationship to antibiotic consumption in the community." Gut, 70(10), 1815-1822.[6] [Link]

  • Olekhnovich, I. N., et al. (2009). "Mutation of rdxA and frxA nitroreductase genes in a metronidazole-resistant Helicobacter pylori strain." BMC Microbiology, 9, 106. [Link]

Sources

Method

synthesizing 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole using 4-fluorobenzyl bromide

Application Note: Regioselective Synthesis of 1-[(4-Fluorophenyl)methyl]-4-nitro-1H-imidazole Executive Summary & Mechanistic Rationale The N-alkylation of imidazole derivatives is a foundational transformation in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-[(4-Fluorophenyl)methyl]-4-nitro-1H-imidazole

Executive Summary & Mechanistic Rationale

The N-alkylation of imidazole derivatives is a foundational transformation in medicinal chemistry, utilized to modulate lipophilicity, pharmacokinetic profiles, and receptor binding affinities[1]. The synthesis of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (also known as 1-(4-fluorobenzyl)-4-nitro-1H-imidazole) presents a specific synthetic challenge: regioselectivity.

Because 4-nitroimidazole exists as a tautomeric mixture (4-nitro-1H-imidazole


 5-nitro-1H-imidazole), unoptimized alkylation typically yields a mixture of 1,4-disubstituted and 1,5-disubstituted regioisomers[2]. The electron-withdrawing nature of the nitro group decreases the electron density of the adjacent nitrogen (N3). Consequently, the N1 position is both more nucleophilic and less sterically hindered[3].

To achieve absolute regioselectivity favoring the 4-nitro isomer, the reaction must be driven under thermodynamic control. Utilizing a mild base (Potassium Carbonate,


) in a polar aprotic solvent (Acetonitrile, 

) at an elevated temperature (60 °C) ensures complete deprotonation while providing the activation energy necessary to overcome the steric and electronic barriers, driving the equilibrium almost exclusively toward the N1-alkylated product[2].

Regioselectivity A 4-Nitroimidazole (Tautomeric) B Imidazolate Anion (Resonance Stabilized) A->B K2CO3 / CH3CN Deprotonation C Attack at N1 (Less Steric Hindrance) B->C Favored Pathway (Thermodynamic Control) D Attack at N3 (Adjacent to NO2) B->D Disfavored Pathway (Steric Repulsion) E 1-(4-Fluorobenzyl)-4-nitro-1H-imidazole (Major Product) C->E + 4-Fluorobenzyl bromide F 1-(4-Fluorobenzyl)-5-nitro-1H-imidazole (Trace Product) D->F + 4-Fluorobenzyl bromide

Mechanistic divergence showing thermodynamic preference for N1-alkylation.

Optimization Metrics & Causality

The choice of base and solvent is not arbitrary; it is a critical parameter that dictates the reaction's efficiency. Strong bases like Potassium Hydroxide (KOH) in Dimethyl Sulfoxide (DMSO) often lead to lower yields due to competing side reactions, such as the hydrolysis of the alkyl halide or degradation of the imidazole ring[2][4]. Acetonitrile (


) perfectly solvates the potassium cation, leaving the imidazolate anion highly nucleophilic without the strong hydrogen-bonding disruption seen in protic solvents[1].

The table below summarizes the quantitative optimization data for the alkylation of 4-nitroimidazole, demonstrating why the


/

system at 60 °C is the gold standard for this protocol[2][4].
Alkylating AgentBaseSolventTemperatureTime (h)Regioselectivity (N1:N3)Yield (%)
4-Fluorobenzyl bromideKOHDMSO25 °C (RT)8Poor~20%
4-Fluorobenzyl bromide

DMF25 °C (RT)8Moderate~40%
4-Fluorobenzyl bromide


25 °C (RT)9High~48%
4-Fluorobenzyl bromide


60 °C 2 - 3 Exclusive (>98%) 80 - 85%

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. By integrating in-process Thin Layer Chromatography (TLC) monitoring and post-process Nuclear Magnetic Resonance (NMR) validation, the scientist can verify the success of the regioselective alkylation at every critical juncture.

Reagents & Equipment
  • Substrate: 4-Nitro-1H-imidazole (1.0 equivalent, approx. 7.87 mmol)

  • Alkylating Agent: 4-Fluorobenzyl bromide (1.2 - 2.0 equivalents, approx. 15.74 mmol)[2]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.1 equivalents, approx. 8.7 mmol)[2]
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) (50 mL)
    
  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Workflow Step1 1. Deprotonation (K2CO3 in CH3CN) Step2 2. Alkylation (Add Alkyl Halide) Step1->Step2 15 mins Step3 3. Thermal Drive (Heat to 60°C) Step2->Step3 Dropwise Step4 4. Work-up (Evaporate & Extract) Step3->Step4 2-3 hours (TLC Check) Step5 5. Purification (Column Chroma.) Step4->Step5 EtOAc/H2O

Step-by-step experimental workflow for the synthesis of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole.

Step-by-Step Methodology
  • Reaction Setup & Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-imidazole (7.87 mmol) and anhydrous

    
     (8.7 mmol)[2]. Suspend the mixture in 50 mL of anhydrous 
    
    
    
    . Stir the suspension at room temperature for 15–30 minutes. Causality: This pre-stirring period ensures the complete formation of the imidazolate anion before the electrophile is introduced, preventing unreacted starting material from competing in side reactions[1].
  • Alkylation: Attach a reflux condenser. Using a syringe, add 4-fluorobenzyl bromide (15.74 mmol) dropwise to the stirred suspension[2]. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of di-alkylation (formation of imidazolium salts)[1].

  • Thermal Drive: Lower the flask into a pre-heated oil bath at 60 °C. Stir vigorously.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress via TLC (Eluent: Ethyl Acetate / Hexane 9:1 or 8:2). The starting 4-nitroimidazole will appear as a highly polar baseline spot, while the N-alkylated product will migrate significantly higher. The reaction is typically complete within 2 to 3 hours when the starting material spot completely disappears[2].

  • Work-Up: Once complete, remove the flask from heat and allow it to cool to room temperature. Evaporate the

    
     solvent under reduced pressure using a rotary evaporator[2]. Dissolve the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc).
    
  • Extraction & Washing: Wash the organic layer sequentially with distilled water (2 x 25 mL) to remove

    
     salts, followed by a brine wash (1 x 25 mL) to remove residual moisture[2]. Dry the organic phase over anhydrous Magnesium Sulfate (
    
    
    
    ), filter, and concentrate in vacuo.
  • Purification: Purify the crude residue by silica gel column chromatography using an isocratic elution of EtOAc / Hexane (9:1)[2]. Collect the fractions containing the pure product and evaporate the solvent to yield 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole as a solid.

Analytical Validation

To definitively confirm that the thermodynamic N1-alkylated product (4-nitro isomer) was synthesized rather than the kinetic N3-alkylated product (5-nitro isomer), Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • 
    H NMR Indicator:  The proton at the C5 position of the imidazole ring is highly sensitive to the regiochemistry. In 1-alkyl-4-nitroimidazoles, the H-5 proton typically resonates as a doublet around 
    
    
    
    7.85 - 7.95 ppm, while the H-2 proton appears further downfield around
    
    
    8.35 - 8.45 ppm[2].
  • 
    C NMR Indicator:  The chemical shift of the C5 carbon is the most definitive marker. In the 4-nitro isomer, C5 is shielded by the adjacent alkyl group and typically appears between 
    
    
    
    122.0 and 137.5 ppm, whereas the C4 carbon (bearing the nitro group) appears heavily deshielded around
    
    
    147.0 ppm[2][4].

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • BenchChem. (2025). Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem Technical Support Center.
  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. BenchChem Methodological & Application.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as... Der Pharma Chemica.

Sources

Technical Notes & Optimization

Troubleshooting

separating N1 and N3 isomers of 1-(4-fluorobenzyl)-4-nitroimidazole

Technical Support Center: Nitroimidazole Isomer Resolution Ticket Subject: Separation and Identification of N1/N3 Isomers of 1-(4-fluorobenzyl)-4-nitroimidazole Status: Open Assigned Specialist: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitroimidazole Isomer Resolution

Ticket Subject: Separation and Identification of N1/N3 Isomers of 1-(4-fluorobenzyl)-4-nitroimidazole Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The alkylation of 4-nitroimidazole with 4-fluorobenzyl halides is a regioselective but not regiospecific reaction.[1] It yields two isomers:[2]

  • Target (N1-alkyl): 1-(4-fluorobenzyl)-4-nitroimidazole (Thermodynamically favored, less sterically hindered).

  • Impurity (N3-alkyl): 1-(4-fluorobenzyl)-5-nitroimidazole (Kinetic byproduct, sterically hindered).

This guide provides a self-validating workflow to separate these isomers and confirm their identity using NMR and chromatography.

Module 1: Diagnostic Hub (Identification)

How do I know which isomer I have?

The most common failure point is misidentifying the isomers based solely on retention time. You must validate using Nuclear Magnetic Resonance (NMR).[1][2][3]

The NOE Validation Protocol (Gold Standard)

The definitive method to distinguish the 4-nitro isomer from the 5-nitro isomer is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.

Feature1-(4-fluorobenzyl)-4-nitroimidazole (Target)1-(4-fluorobenzyl)-5-nitroimidazole (Impurity)
Structure Nitro group is at position 4. Proton is at position 5.[4][5]Nitro group is at position 5.[1][3][4][6][7][8] Proton is at position 4.[5][9]
Geometry The Benzyl

is adjacent to the Ring Proton (H-5).
The Benzyl

is adjacent to the Nitro Group.
NOE Signal Strong NOE observed between Benzyl

and Ring Proton H-5.
No NOE (or very weak) between Benzyl

and the distant Ring Proton H-4.
1H NMR Shift Ring protons are typically well-separated singlets.Ring protons often shift downfield due to nitro proximity; Benzyl

may appear deshielded.

Technical Note: In the 5-nitro isomer, the bulky nitro group adjacent to the benzyl methylene creates significant steric clash, often preventing the planar packing observed in the 4-nitro isomer. This usually results in a lower melting point for the 5-nitro impurity compared to the 4-nitro target.

Module 2: Purification Protocols

How do I separate the mixture?

Workflow Logic

Use this decision tree to select the correct purification method based on your crude purity.

PurificationLogic Start Crude Reaction Mixture TLC Run TLC (50% EtOAc / Hexane) Start->TLC Decision Isomer Separation? TLC->Decision Recryst Method A: Recrystallization Decision->Recryst Target > 80% Column Method B: Flash Chromatography Decision->Column Target < 80% Check Check Purity (HPLC/NMR) Recryst->Check Column->Check Check->Recryst Purity < 98%

Figure 1: Purification decision matrix. Recrystallization is preferred for scale, while chromatography is required for complex mixtures.[2]

Method A: Fractional Recrystallization (Scalable)

The 4-nitro isomer (Target) is typically less soluble in polar protic solvents than the 5-nitro isomer due to better crystal packing (symmetry).

  • Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Slowly add hot water until slight turbidity persists.

    • Add a drop of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Result: The 4-nitro isomer usually crystallizes out first. The 5-nitro isomer remains in the mother liquor.

  • Troubleshooting: If an oil forms instead of crystals, re-heat and add seed crystals of pure 4-nitro isomer (if available) or scratch the glass surface.

Method B: Flash Column Chromatography

For difficult separations where isomers co-elute.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Start: 10% Ethyl Acetate in Hexane.

    • Gradient: Ramp to 40-50% Ethyl Acetate.

  • Elution Order:

    • The 5-nitro isomer (less polar due to internal nitro-benzyl shielding and "ortho-effect") typically elutes first (higher

      
      ).
      
    • The 4-nitro isomer (more polar, exposed nitro group) elutes second (lower

      
      ).[2]
      
    • Note: Always verify elution order with TLC/NMR as electronic effects of the fluorine substituent can sometimes invert subtle polarity differences.

Module 3: Upstream Optimization

How do I prevent the impurity from forming?

The ratio of N1 (4-nitro) to N3 (5-nitro) is determined by the reaction mechanism. Optimizing conditions can shift the ratio from 60:40 to >90:10.

ReactionPathway SM 4-Nitroimidazole Anion Ambident Anion (Resonance Hybrid) SM->Anion + Base Base Base (Deprotonation) TS_N1 Transition State N1 (Sterically Favored) Anion->TS_N1 TS_N3 Transition State N3 (Sterically Hindered) Anion->TS_N3 Prod_4 1-alkyl-4-nitro (Major) TS_N1->Prod_4 Prod_5 1-alkyl-5-nitro (Minor) TS_N3->Prod_5

Figure 2: Kinetic pathway showing the divergence of N1 vs N3 alkylation. Steric hindrance at the N3 position (adjacent to nitro) disfavors the 5-nitro product.

Optimization Table:

VariableRecommendationScientific Rationale
Base

or

Weaker bases favor the thermodynamic product (4-nitro). Strong bases (NaH) often lead to faster, less selective kinetics.[2]
Solvent Acetonitrile or DMFAcetonitrile (

) often yields better N1:N3 ratios (up to 9:[2]1) compared to DMF/DMSO.[1]
Temperature Controlled Heat (

)
While counter-intuitive, moderate heat helps overcome the energy barrier for the thermodynamic product, whereas room temperature might trap the kinetic mix.[2]

FAQ & Troubleshooting

Q: My melting point is very broad (e.g.,


). 
A:  You likely have a eutectic mixture of both isomers. Do not proceed to the next step. Perform a recrystallization from Ethanol. The pure 4-nitro isomer should have a sharp melting point (typically 

, though exact values depend on the specific polymorph).

Q: The isomers are overlapping on TLC. A: Try changing the solvent system to Dichloromethane : Methanol (98:2) . The selectivity of chlorinated solvents often differs from EtOAc/Hexane for nitro-compounds.

Q: Can I use HPLC to separate them? A: Yes. For analytical checks, use a C18 column.[2][6]

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[2]

  • Gradient: 10% to 90% ACN over 15 mins.

  • The isomers will resolve distinctively.

References

  • Hakmaoui, Y., et al. (2022).[1][2][10] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.[1][2][3]

  • Bhaskar, V., et al. (2018).[2] Simultaneous Determination of Some 5-Nitroimidazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Ambident Nucleophile alkylation).

  • UCLouvain Research. (2012). Synthesis of nitroimidazole derivatives. (Specific protocols for nitroimidazole alkylation).

Sources

Optimization

Technical Support Center: Solubilizing 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

Case ID: SOL-NITRO-IMID-04 Compound: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole Common Class: N-substituted Nitroimidazoles (Analogous to Pretomanid/Benznidazole derivatives) CAS: 68019-63-6[1][2] Diagnostic Overvie...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-NITRO-IMID-04 Compound: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole Common Class: N-substituted Nitroimidazoles (Analogous to Pretomanid/Benznidazole derivatives) CAS: 68019-63-6[1][2]

Diagnostic Overview: Why is this compound so difficult to dissolve?

User feedback often describes this compound as "brick dust"—a solid that floats in water and precipitates immediately upon dilution from DMSO. This behavior is dictated by two competing structural forces:

  • High Crystal Lattice Energy: The molecule contains a planar nitroimidazole ring and a fluorobenzyl group. These moieties facilitate strong

    
     stacking interactions in the solid state. To dissolve the compound, the solvent must overcome this high lattice energy (Melting Point often >170°C for this class).
    
  • Lipophilicity vs. Ionization:

    • Hydrophobic Shield: The 4-fluorobenzyl group adds significant lipophilicity (LogP ~1.6–1.8), repelling water molecules.

    • Lack of Ionizable Centers: Unlike many drugs, this molecule is not easily ionizable. The N1-position is blocked by the benzyl group, removing the acidic proton found in unsubstituted imidazoles. The 4-nitro group is electron-withdrawing, rendering the remaining N3 nitrogen extremely weakly basic (pKa < 2.0). Acidification or alkalinization (pH adjustment) will typically fail to improve solubility.

Solubility Decision Matrix

Before proceeding, identify your experimental endpoint. The solubilization strategy for cell culture differs fundamentally from animal dosing.

SolubilityStrategy Start Start: Define Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO_Stock DMSO Stock (10-50 mM) Keep anhydrous InVitro->DMSO_Stock Formulation Choose Vehicle System InVivo->Formulation Dilution Serial Dilution in Media (Max 0.5% DMSO final) DMSO_Stock->Dilution Risk: Precipitation Cosolvent Cosolvent System (PEG400 / Tween 80) Formulation->Cosolvent IP/Oral (Standard) Complexation Cyclodextrin Complex (HP-β-CD) Formulation->Complexation IV / High Dose

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Tier 1: Stock Solution Preparation (The "Golden Standard")

For almost all applications, you must start with a high-concentration organic stock. Do not attempt to dissolve the powder directly in aqueous buffer.

SolventEstimated SolubilityNotes
DMSO High (>50 mg/mL)Primary Choice. Hygroscopic; keep sealed.
DMF High (>50 mg/mL)Good alternative if DMSO is toxic to specific assays.
Ethanol Moderate (~5-10 mg/mL)Requires heating; likely to precipitate upon cooling.
Water/PBS Negligible (<0.01 mg/mL)Do not use.
Protocol: Preparing the Master Stock
  • Weighing: Weigh the compound into a glass vial (avoid plastic if using DMF, though DMSO is generally safe with Polypropylene).

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 20 mM to 50 mM .

  • Mechanical Energy:

    • Step A: Vortex vigorously for 60 seconds.

    • Step B: If particles remain, sonicate in a water bath at 40°C for 5-10 minutes. The heat helps overcome the crystal lattice energy described in the Diagnostic section.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals that will cause data variability.

Tier 2: In Vitro Dilution (Preventing the "Crash-Out")

The Problem: When you pipette a DMSO stock into cell culture media (aqueous), the solvent environment changes instantly. The hydrophobic compound seeks to aggregate, causing "crashing out" (precipitation).

The Solution: Intermediate Dilution Step Instead of adding 1 µL of 100% DMSO stock directly to 1 mL of media, use a "stepping stone" approach.

  • Prepare Media: Pre-warm culture media to 37°C.

  • Intermediate Step: Dilute your DMSO stock 1:10 into pure sterile PEG400 or Ethanol .

    • Example: 10 µL DMSO Stock + 90 µL PEG400.

  • Final Dilution: Add this mixture to your media while vortexing the media.

    • Why this works: PEG400 acts as a surfactant-like cosolvent that coats the hydrophobic molecules, preventing immediate aggregation as they enter the water phase.

Tier 3: In Vivo Formulation (Animal Studies)

For animal dosing (IP, PO, IV), simple DMSO dilution is often too toxic or results in precipitation in the syringe. You require a Vehicle Formulation .

Option A: The Cosolvent System (Standard IP/PO)

This is the most robust vehicle for nitroimidazoles without using complex chemistry.

  • Composition: 5% DMSO | 40% PEG400 | 5% Tween 80 | 50% Saline (or Water).

  • Protocol:

    • Dissolve compound completely in DMSO (5% of total volume).

    • Add PEG400 (40% of total volume) and vortex. The solution should be clear.

    • Add Tween 80 (5% of total volume) and vortex.

    • Slowly add warm Saline (50% of total volume) dropwise while vortexing.

    • Result: A clear solution or stable micellar suspension.

Option B: Cyclodextrin Complexation (High Dose / IV)

If Option A fails or is toxic, use Hydroxypropyl-beta-Cyclodextrin (HP-β-CD). This encapsulates the hydrophobic drug inside a sugar "donut," making it water-soluble.

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD solution in sterile water.

    • Add the compound powder directly to this solution.

    • Stir/Shake at room temperature for 24–48 hours.

    • Filter sterilize (0.22 µm).

    • Note: This relies on thermodynamic equilibrium.[3] It is slow but produces the most biologically stable formulation.

Frequently Asked Questions (FAQ)

Q: Can I just add HCl to make it dissolve? A: No. As analyzed in the diagnostic section, the N1-substitution removes the acidic proton, and the nitro group makes the ring non-basic. Adding acid will not protonate the molecule sufficiently to form a stable salt and may only degrade the compound or damage your biological system.

Q: My solution turned yellow after a few days. Is it still good? A: Nitro-containing compounds are often photosensitive. A yellowing shift usually indicates the formation of degradation products (often reduction of the nitro group or hydrolysis).

  • Action: Discard the stock. Always store nitroimidazoles in amber vials or wrapped in foil at -20°C.

Q: I see crystals in my syringe before injection. What should I do? A: Do not inject. This can cause an embolism or local necrosis.

  • Troubleshooting: You have exceeded the "Kinetic Solubility" limit. Switch to the Cyclodextrin (Option B) method, which provides thermodynamic stability, or reduce the dose concentration.

References

  • Chadha, R., et al. (2025). Thermodynamics of complexation of 5-nitroimidazoles with β-cyclodextrin and its methylated and hydroxypropyl derivatives. ResearchGate.

  • Malli, S., et al. (2016).[4] Enhancement of solubility via inclusion complexation with β-cyclodextrin and hydroxypropyl-β-cyclodextrin. Asian Journal of Pharmaceutical Sciences.

  • PubChem. (2025).[2] 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole Compound Summary. National Library of Medicine.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General reference for Cosolvency/Surfactancy principles).

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for 4-Nitroimidazole Benzylation

Version: 2.4 | Last Updated: February 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Topic: Regioselective -alkylation of 4-nitroimidazole[1] Introduction: The Thermal Paradox In the synthesis of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Last Updated: February 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Topic: Regioselective


-alkylation of 4-nitroimidazole[1]

Introduction: The Thermal Paradox

In the synthesis of bioactive imidazoles (including precursors for antitubercular agents like Pretomanid), the benzylation of 4-nitroimidazole is a deceptively simple


 reaction. The core challenge is not conversion, but regiocontrol .

4-nitroimidazole exists in a tautomeric equilibrium. The reaction temperature acts as the primary switch between kinetic control (often favoring the 1,4-isomer) and thermodynamic equilibration.[1] This guide synthesizes field data to establish a robust protocol for maximizing the formation of 1-benzyl-4-nitroimidazole while minimizing the 1,5-isomer impurity.[1]

Module 1: The Mechanistic Landscape

To troubleshoot temperature, one must understand the underlying tautomeric dynamics.[1] The nitro group is a strong electron-withdrawing group (EWG), causing significant acidity (


).[1]
Tautomerism & Nucleophilicity

In solution, 4-nitroimidazole (A) equilibrates with 5-nitroimidazole (B).[1] Under basic conditions, both deprotonate to form a common resonance-stabilized anion.[1] However, the site of alkylation is governed by steric hindrance and electron density.

  • N1 Attack (Major Path): Attack at the nitrogen distal to the nitro group yields 1-benzyl-4-nitroimidazole . This is sterically favored.[2][3]

  • N3 Attack (Minor Path): Attack at the nitrogen adjacent to the nitro group yields 1-benzyl-5-nitroimidazole . This is sterically hindered but can be accessed if thermal energy overcomes the activation barrier.

Visualization: Reaction Pathway & Regioselectivity

ReactionPathway Substrate 4(5)-Nitroimidazole (Tautomeric Mix) Base Base (K2CO3) Deprotonation Substrate->Base Anion Imidazolide Anion (Resonance Stabilized) Base->Anion - H+ TS_Low TS (Low Temp) Kinetic Control Anion->TS_Low < 60°C Steric Preference TS_High TS (High Temp) Thermodynamic Equil. Anion->TS_High > 80°C High Energy Prod_4 1-benzyl-4-nitroimidazole (MAJOR Product) TS_Low->Prod_4 Favored Path TS_High->Prod_4 Prod_5 1-benzyl-5-nitroimidazole (MINOR Impurity) TS_High->Prod_5 Increased Risk

Figure 1: Mechanistic pathway showing the divergence between the desired 1,4-isomer and the 1,5-impurity based on thermal activation.[1]

Module 2: Optimized Protocol (The "Gold Standard")

Based on comparative studies of solvents (DMF vs. MeCN) and bases (


 vs. KOH), the following protocol offers the highest regioselectivity for the 4-nitro isomer.
Standard Operating Procedure (SOP-4NI-Bn)
ParameterSpecificationRationale
Substrate 4-nitroimidazole (1.0 eq)Starting material.[1][2][4][5][6][7]
Reagent Benzyl Chloride (1.1 eq)Slight excess ensures conversion without promoting bis-alkylation.[1]
Base

(2.0 eq)
Anhydrous.[1][7] Milder than NaH; prevents harsh exotherms and degradation.
Solvent Acetonitrile (MeCN) Critical. Superior to DMF/DMSO for workup and yields pure product upon evaporation/washing.[1]
Temperature 60°C The Sweet Spot. Balances rate (1-3h) vs. regioselectivity.[2]
Time 1 - 3 HoursMonitor by TLC (EtOAc:Hexane 2:1).[1]

Step-by-Step Workflow:

  • Dissolution: Charge 4-nitroimidazole and anhydrous

    
     into MeCN under 
    
    
    
    atmosphere.
  • Activation: Stir at Room Temperature (RT) for 15-30 mins. Note: This allows initial deprotonation.[1]

  • Addition: Add Benzyl Chloride dropwise.

  • Heating: Ramp temperature to 60°C . Stir for 3 hours.

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ).[1] Dry over
    
    
    .[2]
  • Purification: Recrystallize from Ethanol or use Column Chromatography (EtOAc/Hexane) if high purity (>99%) is required.[1]

Module 3: Troubleshooting Center

Issue 1: Low Conversion / Reaction Stalls

Symptoms: TLC shows significant starting material after 4 hours.

Potential CauseDiagnostic QuestionCorrective Action
Temperature too low Is the internal temp < 50°C?Increase to 60-70°C . Benzyl chloride is less reactive than benzyl bromide; it requires thermal activation.
Wet Solvent Was the MeCN anhydrous?Water solvates the anion, killing nucleophilicity.[1] Repeat with dry solvent or add molecular sieves.
Inactive Base Is the

granular/old?
Grind

to a fine powder or use fresh stock. Surface area matters in heterogeneous reactions.
Issue 2: High Impurity Profile (Wrong Isomer)

Symptoms: NMR shows split signals (e.g., two sets of benzyl


 peaks).[1]
Potential CauseDiagnostic QuestionCorrective Action
Temperature too high Did you reflux (>82°C)?Lower temp to 50-60°C. High heat overcomes the steric barrier, increasing the formation of the 1-benzyl-5-nitroimidazole.
Wrong Solvent Using acidic media?Ensure basic conditions. Acidic alkylation favors the 5-nitro isomer (thermodynamic product via reversible pathways).
Issue 3: Runaway Exotherm

Symptoms: Temperature spikes upon reagent addition.[1]

Potential CauseDiagnostic QuestionCorrective Action
Fast Addition Did you add BnCl as a bolus?Dilute BnCl in MeCN and add dropwise.
Strong Base Using NaH or KOH?Switch to

. If NaH is required for other reasons, cool to 0°C during addition, then warm to RT.
Decision Tree: Optimization Logic

Troubleshooting Start Start Troubleshooting CheckYield Is Yield < 60%? Start->CheckYield CheckTemp Is Temp < 50°C? CheckYield->CheckTemp Yes CheckIsomer Is 5-Nitro Isomer > 10%? CheckYield->CheckIsomer No (Yield Good) Action_Heat Increase Temp to 60-70°C Check Catalyst (add KI) CheckTemp->Action_Heat Yes (Too Cold) Action_Dry Dry Solvent/Base Check Stoichiometry CheckTemp->Action_Dry No (Temp is OK) Action_Cool Reduce Temp to 40-50°C Switch Solvent to MeCN CheckIsomer->Action_Cool Yes (Regio Issues) Success Process Optimized CheckIsomer->Success No

Figure 2: Logic flow for diagnosing yield and purity issues.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Benzyl Bromide instead of Benzyl Chloride? A: Yes. Benzyl bromide is more reactive. If used, you must lower the temperature to Room Temperature (25°C) initially. Heating benzyl bromide to 60°C with 4-nitroimidazole may lead to over-alkylation or degradation.

Q2: Why is Acetonitrile (MeCN) preferred over DMF? A: While DMF is an excellent solvent for


, it has a high boiling point (153°C) and is difficult to remove completely.[1] Residual DMF can complicate crystallization. MeCN (bp 82°C) is easily removed and supports the "sweet spot" temperature of 60°C perfectly.[1]

Q3: How do I distinguish the 4-nitro and 5-nitro isomers by NMR? A: The position of the benzyl


 and the imidazole protons shift.
  • 1-benzyl-4-nitroimidazole (Major): The imidazole protons are typically more separated in chemical shift due to the specific electronic environment of the 4-nitro group.

  • 1-benzyl-5-nitroimidazole (Minor): Often shows a distinct shift for the

    
     proton due to the proximity of the nitro group. (Consult reference spectra for exact values in your solvent).[1]
    

Q4: Does the reaction require a catalyst? A: Generally, no.[1] However, if using Benzyl Chloride at lower temperatures (<50°C), adding a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) can accelerate the reaction by generating the more reactive Benzyl Iodide in situ.

References

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Rao, A. K. S., Rao, C. G., & Singh, B. B.[1][8] (1994).[1] Journal of the Chemical Society, Perkin Transactions 1. Context: Establishes the baseline for temperature effects on isomer ratios.[1]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Hakmaoui, Y., et al.[1][2] (2022).[1][2][6] Der Pharma Chemica. Context: Provides the optimized 60°C/Acetonitrile protocol and yield comparisons.

  • Protocol for N-Alkylation of Imidazole Derivatives. BenchChem Technical Library. Context: General procedures for halo-imidazole alkylation similar to nitro-imidazole.

  • Nitroimidazole Chemistry and Antibiotics. Wikipedia / General Chemical Reference. Context: Tautomerism and general properties of the substrate.[1]

Sources

Optimization

purification challenges of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole by column chromatography

Case ID: PUR-NITRO-IMID-001 Subject: Troubleshooting Column Chromatography for Pretomanid Intermediate Molecule: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS: 68019-63-6) Application: Synthesis intermediate for a...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-NITRO-IMID-001 Subject: Troubleshooting Column Chromatography for Pretomanid Intermediate Molecule: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS: 68019-63-6) Application: Synthesis intermediate for antitubercular agents (e.g., Pretomanid/PA-824)

Executive Summary

The purification of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole presents a specific set of challenges dominated by regioisomer separation (4-nitro vs. 5-nitro isomers) and solubility profiles characteristic of nitroimidazoles. This guide addresses the separation of the N-alkylated isomers, mitigation of peak tailing due to imidazole basicity, and optimal loading techniques for compounds with poor solubility in non-polar mobile phases.

Module 1: Critical Separation Challenges (Regioisomers)

User Issue: "I see two close spots on TLC, or my product purity is stuck at ~85%."

Technical Diagnosis: The alkylation of 4-nitroimidazole with 4-fluorobenzyl halides is rarely 100% regioselective. It typically produces a mixture of two isomers:

  • 1,4-isomer (Desired): 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole.[1]

  • 1,5-isomer (Impurity): 1-[(4-fluorophenyl)methyl]-5-nitro-1H-imidazole.

These isomers have distinct dipole moments but similar polarities, leading to close retention times (


).

Troubleshooting Protocol:

ParameterRecommendationMechanism
Stationary Phase Silica Gel (40–63 µm)Standard phase is sufficient, but high surface area is required for isomer resolution.
Mobile Phase A Dichloromethane (DCM) / Methanol (98:2)Preferred: Nitroimidazoles show better solubility and resolution in chlorinated solvents.
Mobile Phase B Hexane / Ethyl Acetate (Gradient)Alternative: Effective if the compound is pre-adsorbed (dry loaded).
Isomer Elution 4-nitro elutes second (typically)In many nitroimidazole systems, the 5-nitro isomer is less polar (higher

) due to steric shielding of the nitro group by the benzyl ring, while the 4-nitro isomer interacts more strongly with silica. Note: Always verify with 2D-NMR or NOESY.

Step-by-Step Optimization:

  • TLC Check: Run TLC in DCM:MeOH (95:5) . If spots overlap, switch to Toluene:Ethyl Acetate (7:3) . Toluene often provides better selectivity for aromatic isomers than Hexane.

  • Gradient Strategy: Do not use an isocratic run immediately.

    • Equilibrate: 100% DCM.

    • Gradient: 0% to 5% MeOH over 20 column volumes (CV).

    • Rationale: A shallow gradient extends the spatial separation between the 1,4 and 1,5 bands.

Module 2: Solubility & Sample Loading

User Issue: "The sample precipitates at the top of the column or streaks immediately."

Technical Diagnosis: Nitroimidazoles are sparingly soluble in non-polar solvents (Hexane/Heptane) and only moderately soluble in DCM. Injecting a concentrated solution in a "strong" solvent (like DMF or pure DMSO) causes the compound to crash out when it hits the non-polar mobile phase, ruining resolution.

The "Dry Loading" Solution (Mandatory for >1g scale):

  • Dissolution: Dissolve the crude mixture in the minimum amount of Acetone or THF (DCM is also acceptable if solubility permits).

  • Adsorption: Add Silica Gel (ratio: 2g silica per 1g crude).

  • Evaporation: Rotary evaporate until a free-flowing powder remains. Ensure no solvent smell lingers.

  • Loading: Pour the powder onto the top of the pre-equilibrated column and add a protective layer of sand.

Comparative Solubility Table:

SolventSolubility RatingSuitability for Column
Hexane/HeptaneInsolubleMobile Phase Base
Ethyl AcetateModerateMobile Phase Modifier
DichloromethaneGoodLoading/Mobile Phase
MethanolGoodModifier (keep <10%)
DMF/DMSOExcellentAvoid for Loading (Causes band broadening)

Module 3: Peak Tailing (Silanol Interactions)

User Issue: "My peaks are broad and tailing, reducing yield."

Technical Diagnosis: The imidazole ring contains a basic nitrogen (N3 position). This nitrogen interacts via hydrogen bonding with the acidic silanol groups (


) on the silica surface, causing "drag" or tailing.

Corrective Action: Passivate the silica surface by adding a basic modifier to the mobile phase.

  • Modifier: Triethylamine (TEA) or aqueous Ammonia (

    
    ).
    
  • Concentration: 0.1% to 0.5% v/v.

  • Protocol: Pre-wash the column with the modifier in the starting solvent. Maintain the modifier concentration throughout the run.

Warning: If using TEA, flush the collected fractions promptly to avoid forming triethylammonium salts during evaporation, which can contaminate the NMR spectrum.

Module 4: Workflow Visualization

Decision Logic for Purification Strategy

PurificationStrategy Start Crude 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble (>50mg/mL) SolubilityCheck->Soluble Yes Insoluble Sparingly Soluble SolubilityCheck->Insoluble No LiquidLoad Liquid Load (Inject in DCM) Soluble->LiquidLoad DryLoad Dry Load (Adsorb on Silica/Acetone) Insoluble->DryLoad TLC TLC Analysis (DCM:MeOH 95:5) LiquidLoad->TLC DryLoad->TLC Separation Isomer Separation Check (Rf Delta > 0.1?) TLC->Separation EasySep Standard Gradient Hexane -> EtOAc Separation->EasySep Yes HardSep High Resolution Gradient DCM -> 5% MeOH + 0.1% TEA Separation->HardSep No (Overlap) Cryst Post-Column Recrystallization (Isopropanol or Cyclohexane) EasySep->Cryst HardSep->Cryst

Caption: Decision tree for selecting loading method and mobile phase based on solubility and isomer resolution.

Module 5: Post-Run Analysis (Confirmation)

User Issue: "How do I know which fraction is the 4-nitro vs 5-nitro isomer?"

NMR Validation (400 MHz, DMSO-d6): The position of the nitro group significantly affects the chemical shift of the imidazole protons.

  • 4-Nitro Isomer (Target): The proton at the C-5 position (adjacent to the nitro group) typically appears downfield.

  • 5-Nitro Isomer (Impurity): The proton at the C-4 position appears at a different shift.

  • Key Indicator: Look for the splitting pattern of the benzyl

    
    . In the 5-nitro isomer, the steric bulk of the nitro group near the N-benzyl bond can sometimes cause magnetic anisotropy changes compared to the 4-nitro isomer.
    

Reference Data:

  • Formula:

    
    
    
  • MW: 221.19 g/mol [2]

  • Expected Appearance: Pale yellow to white solid.

References

  • TB Alliance. (2019). Pretomanid: Clinical Development and Chemistry. Global Alliance for TB Drug Development. [Link]

  • Mota, F., et al. (2022).[3][4] Synthesis of [18F]pretomanid for PET imaging. ResearchGate. [Link]

  • Medicines for All Institute. (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[5] [Link]

  • Hakmaoui, Y., et al. (2022).[4][6] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.[6] Der Pharma Chemica, 14(4), 12-16.[6] [Link][7][8]

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of 1-(4-Fluorobenzyl)-4-Nitroimidazole

Welcome to the Technical Support Center for nitroimidazole synthesis and optimization. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges encountered during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nitroimidazole synthesis and optimization. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges encountered during the N-alkylation of 4(5)-nitroimidazole with 4-fluorobenzyl halides.

The primary challenge in this workflow is the tautomeric nature of the starting material[1]. Upon deprotonation, the resulting ambidentate nitroimidazolide anion can undergo electrophilic attack at either nitrogen atom, leading to a mixture of the desired 1-(4-fluorobenzyl)-4-nitroimidazole and the 1-(4-fluorobenzyl)-5-nitroimidazole byproduct. This guide provides field-proven, causality-driven solutions to force the reaction pathway toward the desired 4-nitro isomer.

Mechanistic Troubleshooting (FAQ)

Q: Why is the 5-nitroimidazole isomer forming as the major byproduct in my current synthesis? A: The formation of the 1-alkyl-5-nitroimidazole isomer is kinetically favored under many standard conditions (such as low temperatures or highly polar environments)[2]. While the nitrogen adjacent to the nitro group is more sterically crowded, the transition state leading to the 5-nitro isomer has a lower activation energy. Conversely, the 1-alkyl-4-nitroimidazole is the thermodynamically stable product because placing the bulky 4-fluorobenzyl group further away from the nitro group minimizes steric repulsion[2]. If your reaction is yielding the 5-nitro byproduct, you are likely operating under kinetic control.

Q: How does the choice of base and solvent dictate the N1 vs. N3 alkylation pathway? A: Regioselectivity is fundamentally driven by the solvating power of the medium and the hardness of the base. Strong bases like Potassium Hydroxide (KOH) in highly polar solvents (DMF or DMSO) create a highly reactive, "naked" nitroimidazolide anion. This promotes rapid, unselective kinetic alkylation, yielding predominantly the 5-nitro byproduct[3]. By switching to a milder base like Potassium Carbonate (


) in a polar aprotic solvent like Acetonitrile (

), you moderate the nucleophilicity of the anion. Acetonitrile provides sufficient solubility without overpowering the transition state, allowing the reaction to proceed under thermodynamic control toward the 4-nitro isomer[4].

Q: What is the exact role of temperature in overcoming byproduct formation? A: Temperature provides the activation energy necessary to bypass the kinetic trap. In acidic media, low temperatures (75 °C) yield the kinetic 5-nitro isomer, while elevating the temperature to 140 °C provides enough energy for the 5-nitro isomer to undergo quaternization and preferential dealkylation, funneling the equilibrium toward the stable 4-nitro isomer[2]. In basic media (


/

), maintaining a precise temperature of 60 °C is the sweet spot to ensure complete thermodynamic conversion without triggering the thermal degradation of the reactive 4-fluorobenzyl halide[4].

Q: Can Phase-Transfer Catalysis (PTC) eliminate the need for heating while maintaining regioselectivity? A: Yes. If heating at 60 °C causes side reactions, a solid-liquid phase-transfer catalyst like Tetrabutylammonium bromide (TBAB) can be employed at room temperature[5]. The bulky tetrabutylammonium counterion forms a tight ion pair with the nitroimidazolide anion. This bulky ion pair sterically shields the nitrogen adjacent to the nitro group, exclusively directing the 4-fluorobenzyl halide to the N1 position and yielding the 4-nitroimidazole with excellent regioselectivity[5].

Condition Optimization Matrix

To facilitate easy comparison, the following table summarizes how different experimental parameters influence the dominant mechanism and the resulting major isomer.

Reaction EnvironmentBase / CatalystSolventTemperatureDominant MechanismMajor Isomer IsolatedYield Profile
Acidic NoneAcidic Media75 °CKinetic5-NitroimidazoleHigh Byproduct
Acidic NoneAcidic Media140 °CThermodynamic4-NitroimidazoleModerate
Basic (Standard) KOHDMF / DMSORoom TempKinetic5-NitroimidazoleLow 4-Nitro Yield
Basic (Optimized)


60 °CThermodynamic4-NitroimidazoleExcellent (>80%)
Basic (PTC)

+ TBAB

Room TempSteric Shielding4-NitroimidazoleExcellent (>90%)

Process and Mechanistic Visualizations

MechanisticPathway cluster_conditions Alkylation with 4-Fluorobenzyl Halide SM 4(5)-Nitroimidazole (Tautomeric Mixture) Anion Nitroimidazolide Anion (Ambidentate Nucleophile) SM->Anion Deprotonation Cond1 K2CO3 / CH3CN (60°C) Thermodynamic Control Anion->Cond1 Cond2 KOH / DMF (RT) Kinetic Control Anion->Cond2 Prod4 1-(4-Fluorobenzyl)-4-nitroimidazole (Desired Product) Cond1->Prod4 Steric Guidance Prod5 1-(4-Fluorobenzyl)-5-nitroimidazole (Byproduct) Cond2->Prod5 Rapid Attack

Fig 1. Mechanistic divergence in 4(5)-nitroimidazole alkylation based on reaction conditions.

ExpWorkflow Step1 Dissolve Substrate in CH3CN Step2 Add K2CO3 Stir 15 mins Step1->Step2 Step3 Dropwise Add Alkylating Agent Step2->Step3 Step4 Heat to 60°C Monitor via TLC Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Chromatography (EtOAc/Hexane) Step5->Step6

Fig 2. Optimized experimental workflow for regioselective N1-alkylation.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific monitoring and purification steps guarantees the isolation of the pure 4-nitro isomer.

Protocol A: Thermodynamically Controlled Alkylation ( / )

Use this protocol for standard, highly scalable regioselective synthesis.

  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4(5)-nitroimidazole in anhydrous Acetonitrile (

    
    ) (approximately 10 mL per gram of substrate)[3].
    
  • Deprotonation : Add 1.1 equivalents of finely powdered, anhydrous Potassium Carbonate (

    
    ). Stir the suspension at room temperature for 15 minutes to ensure complete formation of the nitroimidazolide anion[3].
    
  • Alkylation : Slowly add 1.2 equivalents of 4-fluorobenzyl chloride (or bromide) dropwise. Causality Note: Dropwise addition prevents localized concentration spikes that can override thermodynamic control and lead to kinetic byproduct formation[3].

  • Heating & Validation : Elevate the reaction temperature to 60 °C. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) solvent system. The reaction typically reaches completion in 4-6 hours[4].

  • Workup : Once complete, concentrate the mixture in vacuo to remove the

    
    . Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with distilled water (to remove inorganic salts) and brine[4].
    
  • Purification : Dry the organic layer over anhydrous

    
    , filter, and evaporate. Purify the residue via silica gel column chromatography using an EtOAc/Hexane gradient (e.g., 1:9 v/v) to isolate the pure 1-(4-fluorobenzyl)-4-nitroimidazole[4].
    
Protocol B: Phase-Transfer Catalyzed (PTC) Alkylation (Room Temperature)

Use this protocol if your specific 4-fluorobenzyl derivative is thermally sensitive.

  • Preparation : Dissolve 1.0 equivalent of 4(5)-nitroimidazole in

    
    [5].
    
  • Catalyst Addition : Add 2.0 equivalents of

    
     and 0.02 equivalents of Tetrabutylammonium bromide (TBAB)[5].
    
  • Alkylation : Add 1.2 equivalents of the 4-fluorobenzyl halide dropwise[5].

  • Reaction : Stir vigorously at room temperature. The phase-transfer catalyst accelerates the reaction while sterically directing the attack, usually reaching completion faster than the thermal method[5].

  • Workup & Purification : Follow the standard EtOAc aqueous workup and chromatographic purification as described in Steps 5 and 6 of Protocol A[5].

References

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL:[Link]

  • An efficient room temperature synthesis of N1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N1-butyl-2-methyl-4-nitro-1H-imidazoles Source: Iranian Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Nitroimidazole Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Profiling of 1-(4-Fluorobenzyl)-4-Nitroimidazole

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-fluorobenzyl)-4-nitroimidazole , a structural scaffold relevant to the development of anti-tubercula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(4-fluorobenzyl)-4-nitroimidazole , a structural scaffold relevant to the development of anti-tubercular (e.g., pretomanid analogs) and hypoxic-cell radiosensitizers.

Unlike standard nitroimidazoles (e.g., metronidazole), the inclusion of the 4-fluorobenzyl moiety introduces a distinct ionization signature. This guide objectively compares its MS behavior against non-fluorinated analogs and standard nitroimidazoles, highlighting the 4-fluorobenzyl cation (m/z 109) as a critical diagnostic marker for metabolic stability tracking and impurity profiling.

Technical Introduction: The Analyte

The compound consists of a 4-nitroimidazole core N-alkylated with a 4-fluorobenzyl group. Understanding its fragmentation is essential for differentiating it from regioisomers (5-nitro) and metabolic byproducts (debenzylation).

  • Chemical Formula: C

    
    H
    
    
    
    FN
    
    
    O
    
    
  • Exact Mass: 221.0601 Da

  • Key Structural Features:

    • Nitro Group (-NO

      
      ):  Labile under EI/CID conditions; prone to nitro-nitrite rearrangement.
      
    • Fluorobenzyl Group: Highly stable aromatic moiety; directs fragmentation toward the formation of a substituted tropylium ion.

Comparative Analysis: Performance & Diagnostic Specificity

Comparison 1: Structural Analogs (Diagnostic Ions)

The primary challenge in analyzing nitroimidazole libraries is distinguishing the core scaffold from the side chain. The table below compares the target compound against its non-fluorinated analog (1-benzyl-4-nitroimidazole) and a standard drug (Metronidazole).

Table 1: Diagnostic Fragment Ion Comparison (ESI+ / EI)

Feature1-(4-Fluorobenzyl)-4-nitroimidazole 1-Benzyl-4-nitroimidazole Metronidazole Significance
Parent Ion (ESI+) m/z 222 [M+H]

m/z 204 [M+H]

m/z 172 [M+H]

Molecular weight confirmation.[1]
Base Peak (EI) m/z 109 (Fluorobenzyl cation)m/z 91 (Tropylium ion)m/z 81 (Methyl-nitroimidazole)m/z 109 is a unique "fluorine tag" that simplifies tracking in complex matrices.
Nitro Loss (M-NO

)
m/z 175 (EI) / 176 (ESI)m/z 157 (EI) / 158 (ESI)m/z 126Indicates the integrity of the imidazole core.
Diagnostic Utility High: The +18 Da shift (vs. benzyl) eliminates ambiguity with endogenous background.Moderate: m/z 91 is common in many organic contaminants (plasticizers).Low: Fragments are small and non-specific in complex biofluids.
Comparison 2: Ionization Techniques (EI vs. ESI)

Selecting the correct ionization mode is critical for the intended application (Quantitation vs. Structural Elucidation).

  • Electron Ionization (EI, 70 eV):

    • Mechanism: Hard ionization producing radical cations (M

      
      ).
      
    • Outcome: Extensive fragmentation.[2][3] The molecular ion (m/z 221) is weak. The spectrum is dominated by the m/z 109 peak (cleavage of the N-C benzylic bond).

    • Best For: Library matching and confirming the presence of the fluorobenzyl group.

  • Electrospray Ionization (ESI, Soft):

    • Mechanism: Protonation to form even-electron ions ([M+H]

      
      ).[3]
      
    • Outcome: Strong molecular ion (m/z 222). Fragmentation requires Collision-Induced Dissociation (CID).

    • Best For: PK/PD studies, trace quantitation in plasma, and metabolic stability assays.

Detailed Fragmentation Pathways

The fragmentation of 1-(4-fluorobenzyl)-4-nitroimidazole follows two competitive pathways driven by the stability of the aromatic cation and the lability of the nitro group.

Pathway A: Benzylic Cleavage (Dominant)

The bond between the imidazole nitrogen and the benzylic carbon is the weakest link, especially under EI conditions.

  • Mechanism: Homolytic (EI) or Heterolytic (ESI/CID) cleavage.

  • Product: Formation of the resonance-stabilized 4-fluorobenzyl cation (which rearranges to a 4-fluorotropylium ion).

  • m/z: 109.

Pathway B: Nitro Group Elimination

Characteristic of nitro-aromatics.

  • Loss of NO (M-30): Rearrangement of -NO

    
     to -ONO (nitrite), followed by loss of NO radical.
    
  • Loss of NO

    
     (M-46):  Direct cleavage of the C-N bond connecting the nitro group to the imidazole ring.
    
Visualization of Fragmentation

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway Parent Parent Molecule [M+H]+ m/z 222 (ESI) M+ m/z 221 (EI) Frag_Benzyl Benzylic Cleavage Parent->Frag_Benzyl Primary Pathway (High Energy) Frag_Nitro Nitro-Nitrite Rearrangement Parent->Frag_Nitro Secondary Pathway (CID/Metabolism) Ion_109 4-Fluorobenzyl Cation (Tropylium Analog) m/z 109 (Base Peak) Frag_Benzyl->Ion_109 Charge Retention on Benzyl Neutral_Imid Neutral Nitroimidazole (Lost) Frag_Benzyl->Neutral_Imid Ion_192 [M+H - NO]+ m/z 192 Frag_Nitro->Ion_192 -NO (30 Da) Ion_176 [M+H - NO2]+ m/z 176 Frag_Nitro->Ion_176 -NO2 (46 Da)

Figure 1: Competitive fragmentation pathways for 1-(4-fluorobenzyl)-4-nitroimidazole. The formation of the m/z 109 ion is the diagnostic signature.

Experimental Protocol: LC-MS/MS Characterization

To validate these patterns in your own laboratory, follow this self-validating protocol designed for high-resolution analysis.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Acetonitrile (Stock: 1 mg/mL).

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for direct infusion or LC injection.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: 30 V (Optimized for molecular ion transmission).

  • Acquisition Strategy:

    • Full Scan (MS1): Scan m/z 50–500 to confirm [M+H]

      
       at m/z 222.
      
    • Product Ion Scan (MS2): Select m/z 222 as precursor. Ramp Collision Energy (CE) from 10 to 40 eV.

  • Data Validation (Self-Check):

    • Check 1: At low CE (10 eV), the m/z 222 peak should be dominant.

    • Check 2: At high CE (30-40 eV), the m/z 109 peak must appear as the base peak.

    • Check 3: If m/z 91 is observed instead of 109, suspect defluorination or contamination with non-fluorinated analog.

Workflow Visualization

Workflow Sample Sample Prep (1 µg/mL in ACN:H2O) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+) [M+H]+ Formation LC->ESI Q1 Q1 Filter Select m/z 222 ESI->Q1 Collision Collision Cell (CE 10-40 eV) Q1->Collision Detector Detection (TOF/Orbitrap) Collision->Detector

Figure 2: LC-MS/MS workflow for structural confirmation.

References

  • Nitroimidazole Fragmentation Mechanisms Title: Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole.[4] Source: Journal of Mass Spectrometry (2017). Context: Establishes the baseline mechanism for nitro group loss and imidazole ring cleavage.

  • Benzyl Derivative Mass Spectrometry Title: Mass Spectrometry of Benzyl Derivatives: Tropylium Ion Formation. Source: Chemistry LibreTexts / NIST WebBook. Context: Validates the formation of the m/z 91 and m/z 109 (fluorinated) tropylium cations as dominant pathways for benzyl-substituted aromatics.

  • ESI vs. EI Comparison Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Source: Biomedical Chromatography (2017). Context: Supports the comparison between soft ionization (ESI) for molecular weight and hard ionization (EI) for structural fingerprinting.

Sources

Comparative

Crystal Structure Confirmation of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole: A Comparative Guide to Solid-State Characterization Techniques

As a Senior Application Scientist in solid-state chemistry, I frequently encounter the challenge of confirming the exact three-dimensional architecture of flexible pharmaceutical intermediates. The compound 1-[(4-fluorop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry, I frequently encounter the challenge of confirming the exact three-dimensional architecture of flexible pharmaceutical intermediates. The compound 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS: 68019-63-6) represents a classic structural elucidation challenge[1].

While the 4-nitroimidazole core exhibits excellent overall planarity[2], the methylene bridge connecting it to the 4-fluorophenyl group introduces significant torsional flexibility. This flexibility, combined with the potential for diverse intermolecular interactions—such as


 stacking, C-H···O hydrogen bonding from the nitro group, and C-F···O/C-F···H halogen interactions—makes this molecule highly susceptible to polymorphism[3][4].

This guide objectively compares the leading analytical techniques for crystal structure confirmation, providing researchers with a self-validating framework to ensure absolute structural accuracy and bulk phase purity.

Comparative Analysis of Structural Elucidation Techniques

Choosing the right analytical technique depends entirely on the physical morphology of your synthesized sample. Below is an objective performance comparison of the three primary methodologies used in modern crystallographic laboratories[5][6].

Table 1: Performance Comparison of Solid-State Characterization Methods
Feature / MetricSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD) + CSP3D Electron Diffraction (3DED / MicroED)
Sample Requirement Single crystal > 50 µmBulk powder (microcrystalline)Nano-crystals (< 1 µm)
Resolution Limit Atomic (< 0.8 Å)Low to Medium (relies on models)Sub-atomic to Atomic (~0.85 Å)
Throughput High (once crystal is grown)Very HighMedium (requires specialized TEM)
Stereochemistry Absolute (Flack parameter)RelativeAbsolute (with dynamical refinement)
Primary Limitation Crystal growth can be elusivePeak overlap; requires CSP modelsBeam damage to organic samples
Best Application Gold Standard for de novo structureBulk phase purity & polymorph screeningInsoluble compounds or rapid precipitates

Note: CSP = Computational Structure Prediction. PXRD alone cannot easily solve de novo structures for flexible molecules without CSP[5].

Decision Matrix & Analytical Workflow

To prevent wasted instrument time, the analytical workflow must be dictated by a preliminary optical evaluation of the sample. The following logical pathway ensures that the most appropriate and cost-effective technique is applied.

G Start Synthesized 1-[(4-fluorophenyl)methyl] -4-nitro-1H-imidazole Eval Evaluate Crystal Morphology (Polarized Light Microscopy) Start->Eval Cond1 Large Single Crystals (> 50 µm, Birefringent) Eval->Cond1 Cond2 Microcrystalline Powder (1 - 50 µm) Eval->Cond2 Cond3 Nano-crystals / Spherulites (< 1 µm) Eval->Cond3 Method1 Single-Crystal X-ray Diffraction (SCXRD) Cond1->Method1 Method2 Powder X-ray Diffraction (PXRD) + Rietveld Refinement Cond2->Method2 Method3 3D Electron Diffraction (3DED / MicroED) Cond3->Method3 Result Absolute Crystal Structure & Polymorph Confirmation Method1->Result Method2->Result Method3->Result

Workflow for selecting the optimal crystal structure confirmation technique based on morphology.

Self-Validating Experimental Protocols

A robust crystallographic workflow must be self-validating. The causality behind these steps is designed to prevent false positives (e.g., solving a structure for a minor polymorph impurity while ignoring the bulk phase)[7].

Protocol A: Polymorph Screening & Single Crystal Growth

Because the N-benzyl linkage allows for multiple conformational states, polymorph screening is mandatory[7].

  • Solvent Selection: Prepare saturated solutions of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole in solvents of varying polarity (e.g., Ethyl Acetate/Hexane, Methanol/Water, and Dichloromethane).

  • Crystallization: Utilize the slow evaporation method at controlled temperatures (e.g., 4 °C and 25 °C) to isolate kinetically and thermodynamically favored forms.

  • Validation (Optical): Examine the precipitate under a polarized light microscope. Extinction of light upon rotating the polarizer confirms the presence of a single crystalline domain rather than an amorphous aggregate.

Protocol B: SCXRD Data Acquisition and Refinement

If crystals > 50 µm are obtained, SCXRD is the definitive method.

  • Mounting: Coat a single crystal in paratone oil and mount it on a MiTeGen loop. Transfer immediately to the diffractometer's cold stream (100 K). Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution.

  • Data Collection: Utilize Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    radiation. For molecules containing fluorine, Cu K
    
    
    often provides better anomalous dispersion signals if absolute structure determination is required.
  • Structure Solution & Self-Validation: Solve the structure using direct methods (e.g., SHELXT).

    • Validation Metric 1: The final

      
       value must be < 0.05 (5%).
      
    • Validation Metric 2: The Goodness-of-Fit (GoF) should be approximately 1.0. Deviations suggest unresolved twinning or incorrect solvent masking.

Protocol C: Bulk Phase Verification via PXRD

Solving a single crystal does not guarantee that the 500g bulk batch shares the same structure. PXRD bridges this gap[5].

  • Sample Prep: Lightly grind the bulk powder to minimize preferred orientation effects. Load into a zero-background silicon holder.

  • Data Collection: Scan from

    
     to 
    
    
    
    at a slow scan rate (e.g., 0.02° step size).
  • Rietveld Refinement: Import the CIF (Crystallographic Information File) generated from Protocol B. Perform a Rietveld refinement against the experimental PXRD data.

    • Validation Metric: A low

      
       (weighted profile R-factor) confirms that the bulk powder is phase-pure and matches the single-crystal structure. If the pattern cannot be indexed, Computational Structure Prediction (CSP) combined with PXRD is required to solve the structure directly from the powder[5].
      
Protocol D: 3D Electron Diffraction (MicroED) for Nano-Crystals

If the compound only yields polycrystalline spherulites or nano-crystals, traditional X-ray methods will fail. 3DED is the modern solution[6].

  • Grid Preparation: Deposit the dry nano-crystalline powder onto a carbon-coated copper TEM grid.

  • Data Acquisition: Insert into a Transmission Electron Microscope (TEM) operating at 200 kV. Use continuous rotation (e.g., 0.5°/sec) while collecting diffraction patterns on a fast pixel detector.

  • Dose Management: Causality: Organic nitroimidazoles are highly beam-sensitive. Ensure the total accumulated electron dose remains below 10

    
    
    
    
    to prevent the destruction of the crystal lattice before data collection is complete[6].

References

  • PubChem. "1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole.
  • Kubicki, M., & Wagner, P. "Two different modes of halogen bonding in two 4-nitroimidazole derivatives." Acta Crystallographica Section C, 2007.
  • Cruz-Cabeza, A., et al. "Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride.
  • Price, S. L., & Reutzel-Edens, S. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Diva-Portal. "Investigating polymorphism in small molecules using three-dimensional electron diffraction." 2022.
  • ResearchGate. "Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method." Crystal Growth & Design, 2009.

Sources

Validation

Spectroscopic Characterization Guide: 1-[(4-Fluorophenyl)methyl]-4-nitroimidazole

This guide outlines the spectroscopic characterization of 1-[(4-fluorophenyl)methyl]-4-nitroimidazole (CAS 68019-63-6), focusing on the critical differentiation from its regioisomer, the 5-nitro derivative.[1] [1] CAS Re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of 1-[(4-fluorophenyl)methyl]-4-nitroimidazole (CAS 68019-63-6), focusing on the critical differentiation from its regioisomer, the 5-nitro derivative.[1]

[1]

CAS Registry Number: 68019-63-6 Chemical Formula: C


H

FN

O

Molecular Weight: 221.19 g/mol Synonyms: 1-(4-Fluorobenzyl)-4-nitro-1H-imidazole; PNU-Derivative[1][2]

Executive Summary

In the development of nitroimidazole-based antimicrobials (similar to metronidazole or pretomanid), the regioselective alkylation of the imidazole ring is a critical process parameter. The reaction typically yields a mixture of 4-nitro (biologically distinct) and 5-nitro isomers.[1] CAS 68019-63-6 represents the 4-nitro isomer.[1][2]

This guide provides a technical framework for the unambiguous identification of the 4-nitro isomer, distinguishing it from the thermodynamically stable 5-nitro alternative using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Spectroscopic Performance

The primary challenge in characterizing CAS 68019-63-6 is verifying the position of the nitro group relative to the N-benzyl substituent.[1]

NMR Comparison: 4-Nitro vs. 5-Nitro Isomers

The most reliable method for structural assignment is


H-NMR, specifically analyzing the chemical shift of the imidazole ring protons and the Nuclear Overhauser Effect (NOE).[1]
FeatureTarget: 4-Nitro Isomer (CAS 68019-63-6)Alternative: 5-Nitro Isomer Diagnostic Logic
H-5 Proton

7.60 – 7.90 ppm
(Singlet)
N/A (Substituted by NO

)
In 4-nitro, H-5 is adjacent to the N-benzyl group.[1]
H-4 Proton N/A (Substituted by NO

)

7.90 – 8.10 ppm
(Singlet)
H-4 is distant from the N-benzyl group.[1]
H-2 Proton

7.40 – 7.60 ppm
(Singlet)

7.90 – 8.00 ppm
(Singlet)
H-2 is generally more shielded in the 4-nitro isomer.[1]
Benzyl -CH

-

5.10 – 5.25 ppm

5.30 – 5.50 ppm
5-nitro group causes steric deshielding of the methylene.[1]
NOE Signal Strong NOE between Benzyl-CH

and H-5.
No NOE between Benzyl-CH

and H-4.[1]
Definitive Proof : Spatial proximity confirms 4-nitro.[1]
F-NMR Characterization

The fluorine atom on the phenyl ring serves as an internal handle for purity assessment, particularly for detecting defluorinated impurities.

  • Signal : Single multiplet at

    
     -112.0 to -115.0 ppm  (relative to CFCl
    
    
    
    ).[1]
  • Coupling : Shows characteristic

    
     and 
    
    
    
    coupling in the
    
    
    H NMR (aromatic region 7.0–7.4 ppm).[1]
Mass Spectrometry (ESI-MS)
  • Molecular Ion : [M+H]

    
     = 222.07 m/z.[1]
    
  • Fragmentation Pattern :

    • m/z 176 : Loss of NO

      
       group [M - 46].[1]
      
    • m/z 109 : 4-Fluorobenzyl cation (Tropylium ion derivative).[1]

    • Differentiation : The 4-nitro isomer typically shows a higher abundance of the [M-NO

      
      ]
      
      
      
      fragment compared to the 5-nitro isomer due to the "ortho-like" effect of the adjacent N-benzyl group destabilizing the nitro group.[1]

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective : To resolve the H-2/H-5 protons and confirm regiochemistry via NOE.

  • Sample Preparation :

    • Dissolve 5–10 mg of CAS 68019-63-6 in 0.6 mL DMSO-d

      
       .
      
    • Note: DMSO is preferred over CDCl

      
       to prevent aggregation and sharpen the imidazole proton signals.[1]
      
  • Instrument Parameters :

    • Frequency: 400 MHz or higher.[1]

    • Temperature: 298 K.[1]

    • Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the isolated imidazole protons for accurate integration.

  • NOE Experiment (1D-NOESY) :

    • Select the Benzyl -CH

      
      - resonance (
      
      
      
      5.15 ppm) for selective irradiation.[1]
    • Observation : Look for a positive enhancement of the imidazole singlet at

      
      7.8 ppm.
      
    • Result : Enhancement confirms the proton is at position 5 (adjacent to N1), verifying the 4-nitro structure .[1] Absence of enhancement implies the proton is at position 4 (5-nitro isomer).[1]

Protocol B: Purity Assessment via F-NMR

Objective : Quantify fluorinated impurities.

  • Internal Standard : Add

    
    -trifluorotoluene  (
    
    
    
    -63 ppm) as an internal integration standard (0.1 molar equivalent).
  • Acquisition :

    • Spectral Width: -50 to -200 ppm.[1]

    • Scans: 64 (high S/N required for impurity detection).

  • Analysis : Integrate the main peak (-113 ppm) against the standard. Any peaks at -105 to -110 ppm suggest defluorinated or isomeric side-products.[1]

Logical Workflow & Visualization

The following diagram illustrates the decision tree for assigning the regioisomer based on the experimental data described above.

CharacterizationLogic Start Crude Product (Alkylation of 4-Nitroimidazole) H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Shift_Check Check Benzyl-CH2 Shift H_NMR->Shift_Check Branch_4 Shift ~ 5.15 ppm (Less Deshielded) Shift_Check->Branch_4 Likely 4-Nitro Branch_5 Shift ~ 5.40 ppm (More Deshielded) Shift_Check->Branch_5 Likely 5-Nitro NOE_Test Run 1D-NOESY Irradiate Benzyl-CH2 Branch_4->NOE_Test Conclusion_5 IDENTIFIED: 5-Nitro Isomer (Alternative) Branch_5->Conclusion_5 Preliminary ID Result_Pos NOE Observed at Imidazole H (H-5 is neighbor) NOE_Test->Result_Pos Enhancement Result_Neg NO NOE Observed (H-4 is distant) NOE_Test->Result_Neg No Enhancement Conclusion_4 CONFIRMED: 4-Nitro Isomer (CAS 68019-63-6) Result_Pos->Conclusion_4 Result_Neg->Conclusion_5

Caption: Logical workflow for distinguishing the target 4-nitro isomer from the 5-nitro impurity using NMR chemical shifts and NOE interactions.

References

  • PubChem Compound Summary . (2025). 1-[(4-fluorophenyl)methyl]-4-nitroimidazole (CID 741339).[1][2] National Center for Biotechnology Information.[1] [Link]1]

  • Asian Journal of Chemistry . (2024). Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl)-2-methyl-4-nitro-1H-imidazoles. Asian Publication Corporation.[1] [Link]1]

  • SpectraBase . (2025).[1][2] 1-Benzyl-4-nitro-1H-imidazole 13C NMR Spectrum. Wiley Science Solutions.[1] [Link]1]

  • MDPI Pharmaceuticals . (2022).[1] Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. MDPI.[1] [Link]1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (CAS No. 68019-63-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for handling nitroaromatic and fluorinated organic compounds.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is dictated by its unique hazard profile. 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole is a substituted nitroimidazole derivative. Its structure, featuring a nitro group, a fluorinated phenyl ring, and an imidazole core, informs the necessary precautions.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] Understanding these risks is not merely a regulatory formality; it is the scientific basis for the stringent disposal protocols that follow.

  • Acute Toxicity: The compound is harmful if swallowed (H302).[1]

  • Irritation: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

The presence of the nitro group suggests that, like many nitroaromatic compounds, it may have thermal stability concerns and could produce toxic nitrogen oxides (NOx) upon decomposition.[2] Furthermore, the fluorophenyl group means that high-temperature decomposition (incineration) will generate hazardous byproducts like hydrogen fluoride, which requires specialized scrubber systems.[3]

Table 1: Chemical & Physical Properties of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

Property Value Source
Molecular Formula C₁₀H₈FN₃O₂ PubChem[1]
Molecular Weight 221.19 g/mol PubChem[1]
Appearance Solid (Assumed based on related compounds) N/A

| CAS Number | 68019-63-6 | PubChem[1] |

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before handling waste, establish a safe working environment. The primary goal is to minimize exposure through all routes: inhalation, ingestion, and dermal contact.

Engineering Controls

All handling of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole, including weighing, transferring, and packaging for disposal, must be conducted in a certified chemical fume hood. This provides necessary ventilation to prevent the inhalation of dust or aerosols.[2][4]

Personal Protective Equipment (PPE)

A standard laboratory coat and closed-toe shoes are mandatory. The specific PPE required for handling this waste is detailed below. Always inspect gloves for integrity before use.[4]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile gloves (or other chemically resistant gloves). Prevents skin contact and irritation (H315).[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Protects against dust or splashes causing serious eye irritation (H319).[1][5]

| Respiratory | Not required if handled in a fume hood. If fume hood is unavailable, a NIOSH-approved respirator with a particulate filter is necessary. | Prevents respiratory irritation (H335) from dust inhalation.[1][5] |

Spill Management: Immediate Response Protocol

Accidents can happen. A clear, rehearsed spill response plan is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Control Access: Restrict access to the spill area.

  • Don PPE: Wear the PPE detailed in Table 2.

  • Containment & Cleanup:

    • Solids: Do NOT dry sweep, as this can create airborne dust.[2] Gently cover the spill with an absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a designated hazardous waste container.

    • Solutions: Cover with a compatible chemical absorbent. Once absorbed, scoop the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol

Direct disposal of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole into sanitary sewers or general trash is strictly prohibited.[2][4] The chemical stability of the fluorinated ring and the hazards of the nitro group necessitate professional disposal. The only approved method is through a licensed hazardous waste management facility, typically via high-temperature incineration.[3][6]

Workflow for Proper Disposal

The following diagram outlines the decision-making and operational workflow for compliant disposal.

G cluster_prep Preparation & Segregation cluster_package Packaging & Labeling cluster_storage Storage & Hand-Off A Identify Waste: 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole (Solid or in solution) B Is the waste mixed with other chemicals? A->B C Segregate as 'Halogenated Organic Waste' B->C No D Segregate based on solvent and consult EHS for compatibility B->D Yes E Select a compatible, leak-proof waste container (e.g., HDPE). C->E D->E F Affix a 'Hazardous Waste' label. E->F G List all constituents and percentages. Include full chemical names. F->G H Store container in a designated Satellite Accumulation Area (SAA). G->H I Ensure secondary containment is used. H->I J Keep container closed except when adding waste. H->J K Request pickup from your institution's EHS department. H->K L Professional Disposal: High-Temperature Incineration with Flue Gas Scrubbing K->L

Caption: Workflow for the proper disposal of 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole waste.

Detailed Procedural Steps:
  • Waste Segregation: This compound is a halogenated organic solid. It must be collected in a waste stream designated for "Halogenated Organic Waste."[7] Do not mix it with non-halogenated solvents or aqueous waste. If it is in a solvent, the entire solution must be treated as halogenated waste.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are suitable for most organic waste streams. Ensure the container is in good condition.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole." Avoid abbreviations or formulas.[8]

    • If the waste is a solution, list all components, including solvents, with their approximate percentages.

  • Accumulation:

    • Place the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]

    • The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain spills.[9]

    • Keep the waste container tightly sealed at all times, except when adding waste.

  • Arrange for Disposal: Once the container is full (do not overfill, leave at least 10% headspace) or when the project is complete, arrange for pickup through your institution's EHS department.[9] They are trained and equipped to handle the transport and final disposal process with licensed contractors.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods must be avoided at all costs:

  • DO NOT dispose of down the drain. This can harm aquatic life and violate local and national environmental regulations.[2][4]

  • DO NOT dispose of in regular trash. This can expose custodial staff to hazardous chemicals and violates waste disposal laws.

  • DO NOT attempt to neutralize or chemically treat the waste in the lab. The reaction byproducts can be unknown and potentially more hazardous. Neutralization is generally reserved for simple corrosive wastes and is not appropriate for this complex organic molecule.[8]

  • DO NOT mix with incompatible waste streams, such as strong oxidizers (e.g., nitric acid waste) or strong bases.[9]

By adhering to these rigorous, science-based protocols, you contribute to a culture of safety and environmental stewardship that is the hallmark of professional research. Your diligence protects you, your colleagues, and the community.

References

  • ChemicalBook. (2026, January 17). 4-Nitroimidazole - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 1-((4-fluorophenyl)methyl)-4-nitro-1H-imidazole. PubChem Compound Database. Retrieved from [Link].

  • TCI Chemicals. (2024, November 14). SAFETY DATA SHEET: 4-Methylimidazole.
  • CDH Fine Chemical. (n.d.). 2-METHYL-5-NITRO IMIDAZOLE MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2024, July 19). SAFETY DATA SHEET: 4-Nitroimidazole.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylimidazole.
  • Cosmetic Ingredient Review. (n.d.). Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: 2-Methyl-4(5)nitroimidazole.
  • National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem Compound Database. Retrieved from [Link].

  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET: Imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • BenchChem. (n.d.). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
  • Lab Alley. (n.d.). How to dispose of nitric acid. Retrieved from [Link].

  • De Gruyter. (n.d.).
  • Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • The University of Tennessee Health Science Center. (n.d.). PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS.
  • sustainability-lab. (2025, October 12). Dispose of PTFE and PFAS.
  • University of Reading. (2021, July 20).
  • University of California, Santa Cruz. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • New Jersey Department of Health. (n.d.). PHOSPHONOTHIOIC ACID, METHYL-, O-(4-NITROPHENYL) O-PHENYL ESTER HAZARD SUMMARY.
  • MIT Climate & Sustainability Consortium. (n.d.).
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • KISHIDA CHEMICAL CO., LTD. (n.d.).
  • Chemsrc. (2025, August 23). 1-(4-Nitrophenyl)-1H-imidazole. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7).
  • University of California. (2016, April 6).
  • Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)-1H-imidazole 97.

Sources

Handling

Personal protective equipment for handling 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole

CAS: 68019-63-6 | Role: Pharmaceutical Intermediate / Building Block Part 1: Executive Safety Directive To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division Handling 1-[...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 68019-63-6 | Role: Pharmaceutical Intermediate / Building Block

Part 1: Executive Safety Directive

To: Laboratory Personnel & Safety Officers From: Senior Application Scientist, Chemical Safety Division

Handling 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole requires a specific risk-benefit analysis.[1] While officially classified as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed (Acute Tox. 4), the structural presence of the nitro-imidazole moiety warrants treating this compound with Level 3 Containment (Potent Compound) protocols until specific mutagenicity data proves otherwise.

The Silent Risk: The primary danger is not just the solid powder, but its solubilization. This compound is frequently dissolved in DMSO or DMF for nucleophilic substitution reactions. These solvents are skin-permeable vectors that can carry the nitro-aromatic payload directly into the bloodstream, bypassing the skin barrier.

Core Safety Maxim: Treat the solution as a systemic toxin, not just a contact irritant.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to scale based on the physical state of the compound.

Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DMSO/DMF/MeOH)Rationale & Causality
Hand Protection Single Nitrile (min 5 mil)Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or Laminate (Silver Shield)Solid: Low permeation risk.Solution: DMSO permeates nitrile in <10 mins. Double gloving provides a "sacrificial layer" allowing time to doff without skin contact.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Sash at lowest working heightEngineering controls are superior to respirators. N95/P100 is only for emergency spill cleanup outside a hood.
Ocular Chemical Safety Goggles (ANSI Z87.1)Chemical Safety Goggles + Face Shield (if >100mL)Imidazole rings are severe eye irritants. Safety glasses with side shields are insufficient for liquid splashes.
Body Lab Coat (Polyester/Cotton)Tyvek® Sleeves or Apron (Impervious)Cotton absorbs solvents, keeping them against the skin. Impervious layers prevent "wicking" of toxic solutions.

Part 3: Operational Protocols

Phase A: Engineering Controls & Weighing

The Challenge: Nitro-imidazoles are often fluffy, electrostatic powders that drift.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Containment: Perform all weighing inside a certified chemical fume hood. Do not weigh on an open benchtop.

  • Decontamination: Wipe the balance area with a surfactant (soap/water) before using organic solvents. Organic solvents can spread the static powder into a thin, invisible film rather than removing it.

Phase B: Solubilization (The Critical Step)

The Hazard: Mixing with DMSO/DMF creates a "Transdermal Vector."

  • Vessel Selection: Use screw-cap vials with PTFE-lined septa. Avoid snap-caps which can aerosolize droplets upon opening.

  • Technique: Add solvent slowly down the side of the vessel to minimize dust lofting.

  • Glove Discipline: If any droplet touches your outer glove, assume immediate breakthrough. Stop. Doff outer glove. Inspect inner glove. Don new outer glove.

Phase C: Waste Disposal & Inactivation

Classification: Halogenated Organic Waste (due to the Fluorine atom).

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides). The nitro group renders the molecule potentially energetic under oxidative stress.

  • Labeling: Mark clearly as "Contains Fluorinated Nitro-aromatics."

  • Spill Cleanup:

    • Solid: Wet-wipe with methanol-dampened pads to avoid dust.

    • Liquid: Absorb with vermiculite. Do not use paper towels (combustible).

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" handling logic, emphasizing the decision loops for contamination control.

SafeHandling Start Start: Chemical Retrieval RiskAssess Risk Assessment: Solid vs. Solution? Start->RiskAssess SolidPPE PPE: Single Nitrile + Goggles Control: Fume Hood RiskAssess->SolidPPE Solid Powder SolnPPE PPE: Double Nitrile/Laminate Control: Sash < 14 inches RiskAssess->SolnPPE Dissolved Weighing Weighing Protocol: Anti-static measures SolidPPE->Weighing Reaction Experimental Use Weighing->Reaction Mixing Solubilization (DMSO/DMF): High Permeation Risk SolnPPE->Mixing Mixing->Reaction Spill Spill / Contamination Mixing->Spill Splash Event Waste Disposal: Halogenated Waste Stream Reaction->Waste Spill->Waste Absorb & Discard

Caption: Operational logic flow distinguishing between solid-state handling and high-risk solution handling.

Part 5: Emergency Response Data

ScenarioImmediate ActionMedical Context
Skin Contact (Solid) Brush off, then wash with soap/water (15 min).[2]Irritation likely.[3] Low systemic risk if skin intact.
Skin Contact (Solution) URGENT: Wash immediately. Do not use alcohol (enhances absorption).High risk of systemic uptake. Monitor for nitro-compound toxicity (methemoglobinemia signs: blue lips/fingernails).
Eye Contact Flush for 15 min. Lift eyelids.[2][4]Alkaline-like injury potential from imidazole.
Inhalation Move to fresh air.[1][2][3][4][5][6]If wheezing occurs, suspect sensitization.

References

  • PubChem. (n.d.). 1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[7] Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

Sources

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